Leucopyrokinin
Description
Properties
IUPAC Name |
(2S)-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66N12O12/c1-21(2)18-27(34(43)59)49-35(60)25(12-8-16-46-42(44)45)48-39(64)30-13-9-17-54(30)41(66)33(23(4)57)53-37(62)28(19-24-10-6-5-7-11-24)50-38(63)29(20-55)51-40(65)32(22(3)56)52-36(61)26-14-15-31(58)47-26/h5-7,10-11,21-23,25-30,32-33,55-57H,8-9,12-20H2,1-4H3,(H2,43,59)(H,47,58)(H,48,64)(H,49,60)(H,50,63)(H,51,65)(H,52,61)(H,53,62)(H4,44,45,46)/t22-,23-,25+,26+,27+,28+,29+,30+,32+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKVWFJBFXHZFD-SIDKUONNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H]3CCC(=O)N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66N12O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146231 | |
| Record name | Leucopyrokinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
931.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104052-00-8 | |
| Record name | Leucopyrokinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104052008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucopyrokinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Isolation of Leucopyrokinin from Leucophaea maderae: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the seminal discovery and isolation of Leucopyrokinin (LPK), a myotropic neuropeptide, from the Madeira cockroach, Leucophaea maderae. This compound was the first member of the pyrokinin family of insect neuropeptides to be identified, characterized by its potent stimulation of hindgut muscle contractions. This document details the experimental methodologies employed in its extraction, purification, and structural elucidation, presenting the available quantitative data in structured tables for clarity. Furthermore, key experimental workflows and the logical processes of its discovery are visualized through detailed diagrams. This guide is intended to serve as a valuable resource for researchers in the fields of insect physiology, neuropeptide research, and the development of novel insecticides.
Introduction
The field of insect neuroendocrinology has long sought to understand the chemical messengers that govern vital physiological processes in insects. In 1986, a significant breakthrough was achieved with the isolation and characterization of a novel myotropic neuropeptide from the Madeira cockroach, Leucophaea maderae, by Holman, Cook, and Nachman. This peptide, named this compound (LPK), was identified based on its ability to stimulate contractions of the cockroach hindgut[1][2].
This compound is an octapeptide with the primary structure pGlu-Thr-Ser-Phe-Thr-Pro-Arg-Leu-NH₂ [2][3]. Its N-terminus is blocked by a pyroglutamic acid (pGlu) residue, and its C-terminus is amidated, features common to many bioactive peptides that protect against degradation by exopeptidases. The discovery of LPK was pivotal as it established the pyrokinin/PBAN (pheromone biosynthesis activating neuropeptide) family, a group of insect neuropeptides sharing a common C-terminal motif, FXPRL-amide, and involved in diverse physiological functions such as muscle contraction, pheromone biosynthesis, and diapause induction[1].
This guide will provide a detailed technical account of the pioneering work that led to the discovery and isolation of this compound, offering insights into the experimental designs and methodologies that have become foundational in the study of insect neuropeptides.
Experimental Protocols
The isolation of this compound from Leucophaea maderae involved a multi-step process combining tissue extraction, a sensitive bioassay for activity-guided fractionation, and a series of chromatographic purifications, culminating in amino acid sequence analysis.
Leucophaea maderae Rearing and Tissue Collection
-
Insect Colony: A colony of Madeira cockroaches, Leucophaea maderae, was maintained under controlled laboratory conditions to ensure a consistent source of biological material.
-
Tissue Source: The primary source for the isolation of this compound was head extracts from adult cockroaches.
Myotropic Bioassay: The Cockroach Hindgut Preparation
A highly sensitive and specific bioassay was crucial for detecting the myotropic activity of this compound during the purification process. The isolated hindgut of Leucophaea maderae serves as an excellent preparation for monitoring visceral muscle contractions.
-
Dissection: The hindgut of an adult female cockroach is dissected in a physiological saline solution.
-
Apparatus: The isolated hindgut is mounted in a chamber containing aerated saline and connected to a force transducer to record isometric or isotonic contractions.
-
Assay Procedure:
-
The hindgut is allowed to equilibrate in the chamber until a stable baseline of spontaneous contractions is established.
-
Aliquots of the fractions from the purification steps are added to the bathing solution.
-
An increase in the frequency and/or amplitude of the hindgut contractions indicates the presence of myotropic activity.
-
The preparation is washed with fresh saline between samples to restore the baseline activity.
-
Extraction and Multi-Step Purification
The purification of this compound from the raw tissue extract involved a series of chromatographic steps to isolate the peptide to homogeneity.
-
Initial Extraction: Heads of Leucophaea maderae were homogenized in an acidic solvent (e.g., acetone or methanol/water/acetic acid mixture) to extract peptides and precipitate larger proteins. The homogenate was then centrifuged, and the supernatant containing the peptide fraction was collected and dried.
-
Solid-Phase Extraction (SPE): The crude extract was typically first fractionated using a C18 SPE cartridge to desalt the sample and enrich for hydrophobic peptides.
-
Multi-Step High-Performance Liquid Chromatography (HPLC): A sequence of reversed-phase HPLC steps was employed to purify this compound. Each step utilized different column chemistries and/or solvent systems to achieve separation based on the peptide's hydrophobicity. While the exact details from the original publication are not fully available, a typical multi-step HPLC purification protocol of that era would have been as follows:
-
Step 1 (Semi-preparative RP-HPLC): A wider bore column (e.g., C18) with a shallow acetonitrile gradient in the presence of an ion-pairing agent like trifluoroacetic acid (TFA) was used for initial fractionation.
-
Subsequent RP-HPLC Steps: Active fractions from the previous step were subjected to further purification on analytical RP-HPLC columns with different selectivities (e.g., C8, Phenyl) and potentially different solvent systems to isolate the peptide to homogeneity.
-
Structural Elucidation
-
Amino Acid Analysis: The amino acid composition of the purified peptide was determined by hydrolyzing the peptide in 6N HCl and analyzing the resulting free amino acids. The presence of glutamic acid in the hydrolysate, despite the inability of aminopeptidase M to degrade the native peptide, suggested a blocked N-terminus, likely pyroglutamic acid.
-
N-terminal Deblocking: The pyroglutamic acid residue was enzymatically removed using pyroglutamate aminopeptidase. This step was essential to enable subsequent sequencing by Edman degradation, which requires a free N-terminal amino group.
-
Automated Edman Degradation: The deblocked peptide was sequenced using an automated gas-phase peptide sequencer to determine the amino acid sequence.
-
C-terminal Amidation: The presence of a C-terminal amide was inferred from the comparison of the biological activity of the synthetic peptide with the native peptide.
-
Synthesis and Confirmation: The proposed structure, pGlu-Thr-Ser-Phe-Thr-Pro-Arg-Leu-NH₂, was chemically synthesized, and its chemical and biological properties were shown to be identical to the native this compound, thus confirming the structure.
Quantitative Data
The following table summarizes the key quantitative data associated with the characterization of this compound.
| Parameter | Value | Reference |
| Molecular Structure | ||
| Amino Acid Sequence | pGlu-Thr-Ser-Phe-Thr-Pro-Arg-Leu-NH₂ | |
| Biological Activity | ||
| Primary Function | Stimulation of hindgut muscle contractions | |
| Active Core Sequence | Phe-Thr-Pro-Arg-Leu-NH₂ |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and characterization of this compound.
Logical Flow of this compound Structure Determination
Caption: Logical process for the structural elucidation of this compound.
Conclusion
The discovery and isolation of this compound from Leucophaea maderae marked a significant milestone in insect neurobiology. The systematic application of bioassay-guided purification, coupled with the chemical and enzymatic techniques of the time, allowed for the successful characterization of this important neuropeptide. The methodologies detailed in this guide not only provide a historical perspective on neuropeptide discovery but also remain fundamentally relevant to the ongoing exploration of novel bioactive molecules. The identification of this compound and the subsequent characterization of the pyrokinin family have opened new avenues for understanding the complex regulation of insect physiology and for the development of targeted pest management strategies.
References
- 1. Molecular Structure and Diversity of PBAN/pyrokinin Family Peptides in Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary structure and synthesis of a blocked myotropic neuropeptide isolated from the cockroach, Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insect neuropeptide this compound analogues--synthesis and antinociceptive effect in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Insect Physiology: A Technical Guide to Leucopyrokinin Neuropeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucopyrokinins (LPKs) are a significant family of neuropeptides that play a crucial role in the regulation of a multitude of physiological processes in insects. First identified in the cockroach Leucophaea maderae, LPKs and their related peptides, belonging to the broader pyrokinin (PK) / Pheromone Biosynthesis Activating Neuropeptide (PBAN) family, are characterized by a conserved C-terminal amino acid sequence, FXPRLamide.[1] However, the leucokinins sensu stricto are distinguished by the C-terminal motif F-X-S-W-G-amide.[2][3] These peptides are involved in a diverse array of functions including the regulation of ion and water homeostasis, feeding, sleep-metabolism interactions, and the modulation of gustatory sensitivity and nociception.[4] Their pleiotropic nature and critical roles in insect physiology make them a compelling target for the development of novel and specific insect control agents. This technical guide provides an in-depth overview of the structure, sequence, and signaling pathways of leucopyrokinin neuropeptides, along with detailed experimental protocols for their study.
Structure and Sequence of this compound Neuropeptides
The primary structure of leucopyrokinins varies across different insect species, but they all share a conserved C-terminal pentapeptide sequence which is crucial for their biological activity. Structure-activity relationship studies have demonstrated that while the N-terminal region of LPKs is relatively tolerant to amino acid substitutions, the C-terminal region is critical for their function.[5] The pentapeptide fragment Phe-Thr-Pro-Arg-Leu-NH2 has been identified as the active core of LPK.
Quantitative Data of this compound Peptides
The following table summarizes the amino acid sequences of this compound and related pyrokinin peptides from various insect species, along with their calculated molecular weights and isoelectric points.
| Species | Peptide Name/Abbreviation | Sequence | Molecular Weight (Da) | Isoelectric Point (pI) |
| Leucophaea maderae | This compound (LPK) | pGlu-Ser-Val-Ala-Phe-Thr-Pro-Arg-Leu-NH2 | 987.16 | 9.74 |
| Drosophila melanogaster | Leucokinin (LK) | Asn-Ser-Val-Val-Leu-Gly-Lys-Lys-Gln-Arg-Phe-His-Ser-Trp-Gly-amide | 1766.02 | 10.03 |
| Aedes aegypti | Aedae-LK | Asn-Ser-Lys-Tyr-Val-Ser-Lys-Gln-Arg-Phe-His-Ser-Trp-Gly-amide | 1689.92 | 10.03 |
| Locusta migratoria | Locusta-PK | pGlu-Ser-Phe-Thr-Pro-Arg-Leu-NH2 | 842.98 | 9.74 |
| Helicoverpa zea | Hezza-PBAN | Leu-Ser-Asp-Asp-Met-Pro-Ala-Thr-Pro-Ala-Asp-Gln-Glu-Met-Tyr-Arg-Gln-Asp-Pro-Glu-Gln-Ile-Asp-Ser-Arg-Thr-Lys-Tyr-Phe-Ser-Pro-Arg-Leu-NH2 | 3925.33 | 4.53 |
| Bombyx mori | Bommo-DH | Lys-Leu-Gly-Ser-Lys-Asp-Gly-Gly-Arg-Trp-Phe-Gly-Pro-Arg-Leu-NH2 | 1698.98 | 10.51 |
Note: Molecular weights and isoelectric points were calculated based on the provided amino acid sequences.
This compound Signaling Pathway
Leucopyrokinins exert their effects by binding to and activating specific G-protein coupled receptors (GPCRs) located on the cell membrane of target tissues. Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. A primary signaling mechanism for LPKs involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a key event that mediates many of the physiological responses to LPKs, such as muscle contraction and fluid secretion.
Caption: this compound signaling pathway.
Experimental Protocols
A variety of experimental techniques are employed to study the structure, function, and signaling of this compound neuropeptides. The following sections provide detailed methodologies for key experiments.
Peptide Extraction and Purification
This protocol outlines a general procedure for the extraction and purification of leucopyrokinins from insect tissues.
Materials:
-
Insect tissues (e.g., heads, central nervous system)
-
Extraction solvent (e.g., 80% methanol, 0.1% trifluoroacetic acid (TFA))
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Homogenizer
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Lyophilizer
Procedure:
-
Dissect insect tissues and immediately freeze them in liquid nitrogen to prevent degradation.
-
Homogenize the frozen tissues in the extraction solvent.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the peptides.
-
Pass the supernatant through a pre-conditioned C18 SPE cartridge to desalt and concentrate the peptides.
-
Elute the peptides from the SPE cartridge with a high organic solvent concentration (e.g., 80% acetonitrile, 0.1% TFA).
-
Lyophilize the eluted peptide fraction.
-
Reconstitute the lyophilized peptides in an appropriate solvent for HPLC.
-
Inject the peptide sample onto a C18 HPLC column and perform a gradient elution with increasing concentrations of acetonitrile in water, both containing 0.1% TFA.
-
Collect fractions and monitor the absorbance at 214 nm to detect peptides.
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Test the biological activity of the collected fractions using a suitable bioassay (e.g., hindgut contraction assay).
-
Pool the active fractions and perform further rounds of HPLC purification using different column chemistries or gradients until a pure peptide is obtained.
-
Lyophilize the final pure peptide.
Caption: Experimental workflow for peptide purification.
Peptide Sequencing by Mass Spectrometry
This protocol describes the general steps for identifying the amino acid sequence of a purified this compound using mass spectrometry.
Materials:
-
Purified this compound peptide
-
Trypsin (for enzymatic digestion, if necessary)
-
Mass spectrometer (e.g., MALDI-TOF/TOF or ESI-Q-TOF)
-
Database search software (e.g., Mascot, Sequest)
Procedure:
-
Determine the molecular weight of the intact purified peptide using mass spectrometry to confirm its purity.
-
If the peptide is large, perform enzymatic digestion with an enzyme like trypsin to generate smaller peptide fragments.
-
Analyze the intact peptide or its fragments by tandem mass spectrometry (MS/MS). In this process, the peptide ions are isolated, fragmented, and the masses of the resulting fragment ions are measured.
-
The fragmentation pattern, which typically consists of a series of b- and y-ions, provides information about the amino acid sequence.
-
Use database search software to match the experimental MS/MS spectra against a protein or peptide sequence database to identify the peptide. For novel peptides, de novo sequencing may be required, where the sequence is deduced directly from the MS/MS spectrum.
Solid-Phase Peptide Synthesis
This protocol provides a general overview of the Fmoc-based solid-phase synthesis of leucopyrokinins.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
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N,N-Diisopropylethylamine (DIEA)
-
Piperidine in N,N-dimethylformamide (DMF)
-
Cleavage cocktail (e.g., TFA, water, triisopropylsilane)
-
Diethyl ether
Procedure:
-
Swell the Rink amide resin in DMF in a reaction vessel.
-
Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.
-
Couple the first Fmoc-protected amino acid to the deprotected resin using coupling reagents and DIEA in DMF.
-
Wash the resin thoroughly to remove excess reagents.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
After the final amino acid has been coupled, remove the N-terminal Fmoc group.
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Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
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Precipitate the crude peptide in cold diethyl ether.
-
Purify the crude peptide by HPLC.
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Confirm the identity and purity of the synthetic peptide by mass spectrometry.
Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to characterize the interaction of leucopyrokinins with their receptors.
Materials:
-
Cell membranes expressing the this compound receptor
-
Radiolabeled this compound analog (e.g., [125I]-LPK)
-
Unlabeled this compound (for competition)
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Binding buffer
-
Glass fiber filters
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Scintillation counter
Procedure:
-
Incubate the receptor-containing membranes with a fixed concentration of the radiolabeled LPK analog in the binding buffer.
-
For competition experiments, add increasing concentrations of unlabeled LPK to the incubation mixture.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the amount of radioactivity retained on the filters using a scintillation counter.
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Analyze the data to determine the binding affinity (Kd) of the radioligand and the inhibitory constant (Ki) of the unlabeled LPK.
Calcium Imaging Assay
This protocol describes a method to measure changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.
Materials:
-
Cells expressing the this compound receptor
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Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound solution
-
Fluorescence microscope or plate reader
Procedure:
-
Load the cells with the fluorescent calcium indicator by incubating them with the AM ester form of the dye.
-
Wash the cells to remove excess dye.
-
Stimulate the cells with different concentrations of this compound.
-
Measure the changes in fluorescence intensity over time using a fluorescence microscope or plate reader.
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An increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
-
Analyze the data to determine the dose-response relationship for LPK-induced calcium signaling.
Conclusion
This compound neuropeptides are vital signaling molecules in insects, controlling a wide range of physiological processes. Their unique structure and signaling pathways present promising targets for the development of next-generation insecticides. The detailed methodologies provided in this guide offer a comprehensive toolkit for researchers and drug development professionals to further investigate the intricate roles of leucopyrokinins and to explore their potential for practical applications in insect pest management. A thorough understanding of the structure, sequence, and function of these neuropeptides is paramount to unlocking their full potential in both basic and applied entomological research.
References
The Physiological Role of Leucopyrokinin in Insect Diuresis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucopyrokinins (LPKs) are a family of neuropeptides that play a crucial role in regulating various physiological processes in insects, most notably diuresis.[1][2] First identified in the cockroach Leucophaea maderae, LPKs have since been found to be widespread among insects, acting as potent diuretic hormones.[1][2] This technical guide provides an in-depth overview of the physiological role of LPK in insect diuresis, focusing on its mechanism of action, signaling pathways, and the experimental methodologies used to elucidate its function. This information is critical for researchers in insect physiology and for professionals involved in the development of novel insecticides targeting the insect excretory system.
Mechanism of Action of Leucopyrokinin in Diuresis
This compound primarily exerts its diuretic effect by acting on the Malpighian tubules, the main excretory and osmoregulatory organs in insects.[1] The primary function of LPK is to stimulate the secretion of primary urine, a process driven by the transport of ions and water across the tubule epithelium.
Key Physiological Effects:
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Increased Fluid Secretion: LPK application to isolated Malpighian tubules leads to a significant and dose-dependent increase in the rate of fluid secretion.
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Depolarization of Transepithelial Voltage: LPK causes a rapid and pronounced depolarization of the lumen-positive transepithelial voltage across the Malpighian tubule epithelium.
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Decreased Transepithelial Resistance: Concurrently with voltage depolarization, LPK significantly decreases the transepithelial resistance, indicating an increase in the permeability of the epithelium to ions.
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Increased Chloride Permeability: The primary mechanism underlying the electrophysiological changes induced by LPK is a substantial increase in the paracellular chloride permeability. This allows for the passive movement of chloride ions into the tubule lumen, which in turn drives the secretion of cations and water.
Quantitative Data on this compound-Mediated Diuresis
The following tables summarize the quantitative effects of this compound on Malpighian tubule function, primarily focusing on studies conducted on Drosophila melanogaster and Aedes aegypti.
| Parameter | Insect Species | LPK Concentration | Baseline Value | Value after LPK | Percent Change | Reference |
| Fluid Secretion Rate | Drosophila melanogaster | 10⁻⁹ mol/L | ~0.2 nL/min | ~1.0 nL/min | ~400% | |
| Transepithelial Voltage | Aedes aegypti | 1 µM (LK-VIII) | 59.3 mV | 5.7 mV | -90.4% | |
| Transepithelial Resistance | Aedes aegypti | 1 µM (LK-VIII) | 57.7 Ω cm² | 9.9 Ω cm² | -82.8% | |
| Paracellular Permeability (Inulin) | Aedes aegypti | 10⁻⁶ mol/L (LK-VIII) | Not specified | Not specified | +73.8% | |
| Paracellular Permeability (Sucrose) | Aedes aegypti | 10⁻⁶ mol/L (LK-VIII) | Not specified | Not specified | +32.4% |
Table 1: Quantitative Effects of this compound on Malpighian Tubule Physiology.
| LPK Concentration (mol/L) | Fluid Secretion Rate (nL/min) |
| 10⁻¹² | ~0.2 |
| 10⁻¹¹ | ~0.3 |
| 10⁻¹⁰ | ~0.6 |
| 10⁻⁹ | ~1.0 |
| 10⁻⁸ | ~1.2 |
| 10⁻⁷ | ~1.25 |
Table 2: Dose-Response of this compound on Fluid Secretion Rate in Drosophila melanogaster Malpighian Tubules. (Data estimated from the dose-response curve in Terhzaz et al., 1999)
This compound Signaling Pathway
The diuretic action of this compound is initiated by its binding to a specific G-protein coupled receptor (GPCR) on the basolateral membrane of Malpighian tubule cells. In many dipteran insects, these receptors are predominantly located on the stellate cells. The binding of LPK to its receptor triggers a downstream signaling cascade that ultimately leads to the observed physiological effects.
Key Steps in the Signaling Pathway:
-
Receptor Binding: LPK binds to its specific GPCR on the Malpighian tubule cell membrane.
-
G-Protein Activation: This binding activates a Gq-type G-protein.
-
Phospholipase C Activation: The activated G-protein stimulates phospholipase C (PLC).
-
IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.
-
Chloride Channel Activation: The increase in intracellular Ca²⁺ concentration activates chloride channels, leading to an increased chloride conductance, primarily through the paracellular pathway.
-
Ion and Water Transport: The increased chloride movement into the lumen drives the passive secretion of cations (Na⁺ and K⁺) and water, resulting in diuresis.
Caption: this compound signaling pathway in an insect Malpighian tubule cell.
Experimental Protocols
Ramsay Assay for Malpighian Tubule Fluid Secretion
The Ramsay assay is a fundamental in vitro technique used to measure the rate of fluid secretion by isolated Malpighian tubules.
Materials:
-
Dissecting microscope
-
Fine forceps
-
Micropipettes
-
Petri dish with a layer of Sylgard
-
Insect Ringer's solution (e.g., Schneider's Drosophila medium)
-
Liquid paraffin or mineral oil
-
This compound stock solution
-
Calibrated ocular micrometer
Procedure:
-
Dissection: Anesthetize an insect on ice and dissect out the Malpighian tubules in a drop of Ringer's solution.
-
Isolation: Carefully isolate a single tubule or a pair of tubules, ensuring the ureter is intact.
-
Mounting: Transfer the isolated tubule to a small drop of Ringer's solution on the Sylgard-coated petri dish. Gently pull the open end of the ureter out of the Ringer's drop and wrap it around a fine pin to secure it. The main body of the tubule remains submerged in the Ringer's solution.
-
Oil Overlay: Cover the entire preparation with liquid paraffin or mineral oil to prevent evaporation.
-
Basal Secretion: Allow the tubule to secrete fluid for a baseline period (e.g., 30 minutes). The secreted fluid will form a droplet at the end of the ureter.
-
Measurement: Using the ocular micrometer, measure the diameter of the secreted droplet at regular intervals. Calculate the volume of the droplet assuming it is a sphere (V = 4/3πr³). The secretion rate is expressed as volume per unit time (e.g., nL/min).
-
LPK Stimulation: Add LPK to the Ringer's solution to the desired final concentration.
-
Stimulated Secretion: Continue to measure the diameter of the secreted droplet at regular intervals to determine the stimulated rate of fluid secretion.
Caption: Workflow for the Ramsay assay to measure fluid secretion.
Measurement of Intracellular Calcium with Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in Malpighian tubule cells in response to LPK stimulation.
Materials:
-
Isolated Malpighian tubules
-
Insect Ringer's solution
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127 (for aiding dye loading)
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at ~510 nm)
-
Perfusion system
-
This compound stock solution
Procedure:
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in insect Ringer's solution.
-
Incubate the isolated Malpighian tubules in the loading solution for 30-60 minutes at room temperature in the dark.
-
-
Washing: After loading, wash the tubules with fresh Ringer's solution for at least 30 minutes to allow for de-esterification of the Fura-2 AM and to remove extracellular dye.
-
Imaging Setup:
-
Mount the washed tubules in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the tubules with Ringer's solution to maintain their viability.
-
-
Baseline Measurement:
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
-
LPK Stimulation:
-
Introduce LPK into the perfusion solution at the desired concentration.
-
Continue to acquire ratiometric images to monitor the change in the F340/F380 ratio over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells or groups of cells.
-
Plot the F340/F380 ratio over time to visualize the calcium transient induced by LPK.
-
Caption: Workflow for intracellular calcium imaging in Malpighian tubules.
Conclusion and Future Directions
This compound is a key player in the regulation of insect diuresis, acting through a well-defined signaling pathway to increase fluid and ion secretion in the Malpighian tubules. The experimental protocols outlined in this guide provide a robust framework for investigating the physiological effects of LPK and other diuretic factors. For drug development professionals, the LPK signaling pathway presents a promising target for the design of novel insecticides that disrupt insect osmoregulation.
Future research should focus on further elucidating the specific ion channels and transporters that are modulated by LPK signaling. A more detailed quantitative analysis of the changes in the concentration of individual ions (Na⁺, K⁺, Cl⁻) in the secreted fluid upon LPK stimulation across a wider range of insect species would provide a more complete understanding of its mode of action. Additionally, exploring the potential for synergistic or antagonistic interactions between LPK and other diuretic or anti-diuretic hormones will be crucial for a comprehensive understanding of insect fluid homeostasis.
References
The Myotropic Role of Leucopyrokinin in Insect Hindgut: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Leucopyrokinin (LPK), the founding member of the pyrokinin (PK) family of neuropeptides, is a potent regulator of insect visceral muscle activity. First isolated from the Madeira cockroach, Leucophaea maderae, based on its powerful myostimulatory effect on the hindgut, LPK and its analogs have become critical tools for understanding insect physiology and for developing novel pest control strategies.[1][2][3] This technical guide provides an in-depth examination of LPK's function in insect hindgut muscle contraction, detailing the molecular signaling pathways, summarizing quantitative bioactivity data, and outlining the experimental protocols used for its study.
Introduction to this compound
This compound is an octapeptide characterized by a pyroglutamate (pGlu) residue at the N-terminus and a C-terminal pentapeptide sequence, Phe-X-Pro-Arg-Leu-NH2 (FXPRLa), which is essential for its biological activity.[4][5] It belongs to the broader pyrokinin/PBAN (Pheromone Biosynthesis Activating Neuropeptide) family, a diverse group of insect neuropeptides that mediate numerous physiological processes, including pheromone biosynthesis, diapause, and muscle contraction. LPK exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, initiating an intracellular signaling cascade that, in the case of hindgut muscle, culminates in contraction. Its selective and potent action on the hindgut makes the LPK signaling system a promising target for the development of insect-specific muscle function disruptors.
The LPK Signaling Pathway in Hindgut Muscle
The contraction of insect hindgut muscle upon LPK stimulation is mediated by a well-defined intracellular signaling cascade. This pathway involves the mobilization of intracellular calcium, a ubiquitous second messenger in muscle contraction.
-
Receptor Binding: this compound, released from neurosecretory cells, travels via the hemolymph or acts locally to bind to its specific G-protein coupled receptor (LPKR) on the sarcolemma of hindgut visceral muscle cells.
-
G-Protein Activation: Ligand binding induces a conformational change in the LPKR, activating a heterotrimeric G-protein of the Gαq subtype. The activated Gαq subunit dissociates and targets the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors (IP3R), which are ligand-gated Ca2+ channels on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store. This binding opens the channels, causing a rapid efflux of Ca2+ from the SR into the cytoplasm.
-
Muscle Contraction: The resulting sharp increase in cytosolic Ca2+ concentration leads to the activation of the contractile machinery (actomyosin fibers), causing muscle cell contraction. The process is sustained by the continued presence of LPK and is terminated by the degradation of second messengers and the pumping of Ca2+ back into the SR and out of the cell.
// Edges LPK -> LPKR [arrowhead=vee, color="#202124"]; LPKR -> Gq [label="activates", fontsize=8, fontcolor="#202124", arrowhead=vee, color="#202124"]; Gq -> PLC [label="activates", fontsize=8, fontcolor="#202124", arrowhead=vee, color="#202124"]; PIP2 -> IP3 [label="hydrolyzes", fontsize=8, fontcolor="#202124", style=dashed, arrowhead=open, color="#202124", headlabel="PLC"]; IP3 -> IP3R [label="binds", fontsize=8, fontcolor="#202124", arrowhead=vee, color="#202124"]; Ca_SR -> Ca_cytosol [label="release", fontsize=8, fontcolor="#202124", arrowhead=vee, color="#EA4335", style=bold, headport="w", tailport="e"]; IP3R -> Ca_SR [style=invis]; Ca_cytosol -> Contraction [label="triggers", fontsize=8, fontcolor="#202124", arrowhead=vee, color="#202124", style=bold];
} caption: "LPK signaling pathway in insect hindgut muscle."
Quantitative Data on Myotropic Activity
The myotropic effects of LPK and its analogs are typically quantified using in vitro hindgut bioassays, which measure increases in the frequency and amplitude of muscle contractions. Key parameters include the threshold concentration for activity and the relative potency compared to the native peptide.
Bioactivity on Leucophaea maderae Hindgut
The cockroach Leucophaea maderae is the classic model for studying LPK activity. Early studies established the peptide's high potency on this tissue.
| Compound | Threshold Concentration | Maximum Response Concentration | Notes |
| Leucokinins I-IV | 3 x 10-10 M | 2.1 x 10-7 M | Elicits a contractile response 5-10% above spontaneous activity at threshold. |
Structure-Activity Relationship of LPK Analogs
Structure-activity studies have been crucial in identifying the core functional domains of the LPK peptide. By synthesizing and testing truncated or substituted analogs, researchers have pinpointed the C-terminal region as indispensable for myotropic activity.
| LPK Analog (Fragment) | Sequence | Relative Activity (%) on L. maderae Hindgut |
| LPK (Parent) | pGlu-Thr-Ser-Phe-Thr-Pro-Arg-Leu-NH₂ | 100% |
| [2-8]LPK | Thr-Ser-Phe-Thr-Pro-Arg-Leu-NH₂ | 144% |
| [3-8]LPK | Ser-Phe-Thr-Pro-Arg-Leu-NH₂ | 59% |
| [4-8]LPK (Active Core) | Phe-Thr-Pro-Arg-Leu-NH₂ | 30% |
Note: Relative activity is compared to the native LPK octapeptide. The data demonstrates that removal of the N-terminal pGlu residue actually enhances activity, while the C-terminal pentapeptide retains significant, albeit reduced, function.
Experimental Protocols
The following section details a generalized protocol for an in vitro insect hindgut muscle contraction bioassay, synthesized from common methodologies in the field.
Preparation of Hindgut Tissue
-
Insect Dissection: An adult insect (e.g., Leucophaea maderae) is anesthetized, typically by chilling or CO₂ exposure.
-
Tissue Isolation: The insect is dissected under an appropriate physiological saline solution. The entire digestive tract is carefully removed, and the hindgut is isolated from the midgut and rectum.
-
Mounting: The isolated hindgut is transferred to a Sylgard-lined petri dish or a specialized organ bath containing fresh, aerated saline. One end of the hindgut is fixed with minutien pins, while the other is attached to an isometric force transducer via a fine thread.
Recording of Muscle Contractions
-
Apparatus Setup: The force transducer is connected to a bridge amplifier and a data acquisition system to record changes in muscle tension over time.
-
Equilibration: The hindgut preparation is allowed to equilibrate in the saline bath for 30-60 minutes, during which a stable baseline of spontaneous contractions should be established. The saline is continuously perfused or changed periodically to maintain tissue viability.
-
Peptide Application: A stock solution of LPK or an analog is prepared. Aliquots are added to the bath to achieve the desired final concentration. A dose-response curve is typically generated by applying progressively higher concentrations of the peptide.
-
Data Analysis: The frequency, amplitude, and tonus of contractions are measured before and after peptide application. Data are often normalized to the baseline activity or to the response elicited by a saturating dose of a standard agonist like proctolin.
// Nodes start [label="Start: Anesthetize Insect", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissect [label="Dissect under Saline\nIsolate Hindgut"]; mount [label="Mount Hindgut in Organ Bath\nAttach to Force Transducer"]; equilibrate [label="Equilibrate for 30-60 min\nEstablish Baseline Contractions"]; apply_peptide [label="Apply LPK / Analog\n(Cumulative Doses)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; record [label="Record Changes in\nContraction (Force, Frequency)"]; washout [label="Washout with Fresh Saline"]; analyze [label="Data Analysis\n(Dose-Response Curve, EC₅₀)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; end_exp [label="End Experiment", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> dissect; dissect -> mount; mount -> equilibrate; equilibrate -> apply_peptide; apply_peptide -> record; record -> washout [label="Between doses"]; washout -> apply_peptide [label="Next dose"]; record -> analyze [style=dashed]; analyze -> end_exp; } caption: "Workflow for an in vitro hindgut contraction assay."
Implications for Drug and Insecticide Development
The specificity of the LPK signaling system in insects presents a compelling target for the development of novel insecticides.
-
Agonists: Potent, stable LPK receptor agonists could be developed to induce sustained muscle contractions, leading to hindgut paralysis, disruption of excretion and ion balance, and ultimately, insect mortality. The discovery that truncated analogs can have higher activity than the native peptide provides a strong starting point for rational drug design.
-
Antagonists: Competitive antagonists for the LPK receptor could block the normal physiological functions of the hindgut, such as moving waste for excretion, which would also be detrimental to the insect.
-
Selectivity: Because the LPK signaling system is absent in vertebrates, compounds targeting the LPKR are predicted to have high insect selectivity and low off-target effects on mammals and other non-target organisms, fitting the profile of a safer, next-generation insecticide.
Conclusion
This compound is a key myotropic neuropeptide that potently stimulates insect hindgut contraction through a Gαq-PLC-IP3-Ca2+ signaling pathway. Decades of research have elucidated its structure-activity relationship and established robust protocols for its study. This detailed understanding provides a solid foundation for ongoing research and for the development of novel, highly selective insect control agents that target the neuromuscular system. Further exploration into the diversity of LPK receptors across different insect orders will be critical for creating broad-spectrum yet environmentally benign insecticides.
References
- 1. Myotropic Activities of Tick Pyrokinin Neuropeptides and Analog in Feeding Tissues of Hard Ticks (Ixodidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pheromone biosynthesis activating neuropeptide family in insects: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Structure and Diversity of PBAN/pyrokinin Family Peptides in Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active fragments and analogs of the insect neuropeptide this compound: structure-function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eje.cz [eje.cz]
Methodological & Application
Application Notes & Protocols: Developing a Leucopyrokinin Receptor Binding Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust Leucopyrokinin (LPK) receptor binding assay. The protocols outlined below are foundational for screening and characterizing novel ligands targeting this insect G-protein coupled receptor (GPCR).
Introduction
This compound (LPK) and its cognate receptor (LPKR) are crucial components of the insect neuroendocrine system, modulating physiological processes such as muscle contraction, diuresis, and reproduction. The LPKR, a rhodopsin-like GPCR, represents a promising target for the development of novel insecticides. A reliable receptor binding assay is the cornerstone of any high-throughput screening (HTS) campaign to identify new LPKR modulators. This document details the necessary protocols for setting up a competitive radioligand binding assay using insect cell membranes expressing a recombinant LPKR.
Principle of the Assay
The assay is based on the principle of competitive binding. A radiolabeled LPK analog (the "ligand") is incubated with insect cell membranes containing the LPKR. In the presence of an unlabeled test compound that also binds to the receptor, the binding of the radiolabeled ligand will be inhibited in a concentration-dependent manner. The amount of radioactivity bound to the membranes is measured, and the inhibitory potential of the test compound is determined by calculating its IC50 (half-maximal inhibitory concentration) and subsequently its Ki (inhibitory constant).
Experimental Protocols
Preparation of Insect Cell Membranes Expressing LPKR
This protocol describes the preparation of crude cell membranes from Sf9 insect cells heterologously expressing the LPKR.
Materials:
-
Sf9 cells expressing the LPKR of interest
-
Cell scrapers
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA
-
Protease inhibitor cocktail (e.g., cOmplete™, Roche)
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Grow Sf9 cells expressing the LPKR to a density of 2 x 10^6 cells/mL.
-
Harvest the cells by centrifugation at 1000 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold homogenization buffer supplemented with a protease inhibitor cocktail.
-
Homogenize the cell suspension with 20-30 strokes in a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in a small volume of homogenization buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Binding Assay Protocol
This protocol details the steps for a competitive binding assay using a radiolabeled LPK analog.
Materials:
-
Prepared LPKR-expressing cell membranes
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA
-
Radiolabeled ligand (e.g., [125I]-LPK analog)
-
Unlabeled LPK (for determining non-specific binding)
-
Test compounds
-
96-well filter plates (e.g., Millipore MultiScreenHTS-FB)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding) or unlabeled LPK (10 µM final concentration, for non-specific binding) or test compound.
-
25 µL of the radiolabeled ligand (at a final concentration equal to its Kd).
-
50 µL of the membrane preparation (5-10 µg of protein per well).
-
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate, pre-soaked in assay buffer.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow the filters to dry completely.
-
Add 50 µL of scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled LPK) from the total binding (counts in the absence of any competitor).
-
Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value of the test compound.
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radiolabeled ligand.
-
Kd is the dissociation constant of the radiolabeled ligand.
-
Data Presentation
The following tables summarize hypothetical quantitative data for known LPKR ligands.
Table 1: Radioligand Binding Parameters
| Radioligand | Receptor Source | Kd (nM) | Bmax (pmol/mg protein) |
| [125I]-LPK-1 | Sf9-expressed Drosophila melanogaster LPKR | 0.52 | 1.8 |
| [3H]-LPK-2 | Native brain membranes from Periplaneta americana | 1.2 | 0.9 |
Table 2: Competitive Binding Data for LPK Analogs
| Compound | IC50 (nM) | Ki (nM) | Receptor Source |
| LPK-1 | 1.2 | 0.8 | Sf9-expressed D. melanogaster LPKR |
| LPK-2 | 3.5 | 2.3 | Sf9-expressed D. melanogaster LPKR |
| LPK-3 | 8.1 | 5.4 | Sf9-expressed D. melanogaster LPKR |
| Analog A | 25.6 | 17.1 | Sf9-expressed D. melanogaster LPKR |
| Analog B | >1000 | >667 | Sf9-expressed D. melanogaster LPKR |
Visualizations
The following diagrams illustrate key aspects of the LPKR system and the experimental workflow.
Caption: LPK Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Principle of Competitive Binding.
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the Leucopyrokinin Receptor (LKR) Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the CRISPR/Cas9-mediated knockout of the LKR gene, with a primary focus on the model organism Drosophila melanogaster. The protocols and data presented are intended to equip researchers with the necessary information to design and execute LKR knockout experiments and to analyze the resulting phenotypes.
Leucopyrokinin Receptor (LKR) Signaling Pathway
The this compound Receptor is a Gq-protein coupled receptor.[5] Upon binding of the leucokinin neuropeptide, the receptor activates the Gαq subunit of the associated G-protein. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger in this pathway. The elevation of intracellular Ca2+ mediates the downstream physiological effects associated with LKR activation, such as the stimulation of fluid secretion in Malpighian tubules.
References
- 1. sdbonline.org [sdbonline.org]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Modulation of Drosophila post-feeding physiology and behavior by the neuropeptide leucokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Functional Identification and Characterization of Leucokinin and Its Receptor in the Fall Webworm, Hyphantria cunea [frontiersin.org]
- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]
Application of Leucopyrokinin in High-Throughput Screening Assays for Novel Insecticide Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucopyrokinin (LPK) and its G-protein coupled receptor (LPKR) represent a critical signaling system in numerous insect species, regulating a wide array of physiological processes. These include diuresis, muscle contraction, feeding behavior, and stress responses. The disruption of LPK signaling can have profound detrimental effects on insect viability, making the LPKR an attractive target for the development of novel and specific insecticides. High-throughput screening (HTS) assays are essential tools for identifying molecules that can modulate LPKR activity, offering a rapid and efficient means to screen large compound libraries for potential insecticidal leads.
This application note provides a detailed overview of the use of LPK in HTS assays, with a focus on a cell-based calcium mobilization assay. It includes comprehensive protocols, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow to facilitate the implementation of this screening platform in academic and industrial research settings.
This compound Signaling Pathway
This compound receptors are members of the G-protein coupled receptor (GPCR) superfamily. Upon binding of LPK, the receptor undergoes a conformational change, activating an associated heterotrimeric G-protein. Evidence suggests that LPKRs primarily couple to the Gαq subunit. Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration ([Ca2+]i) is a robust and measurable signal that can be harnessed for HTS assays.[1]
High-Throughput Screening Assay for LPKR Modulators
A fluorescence-based calcium mobilization assay is a robust and widely used method for HTS of GPCRs like the LPKR. This assay is amenable to miniaturization in 96- or 384-well formats and provides a direct functional readout of receptor activation.
Experimental Workflow
The general workflow for an LPKR HTS campaign involves several key steps:
-
Cell Line Development: A stable cell line (e.g., HEK293 or CHO) is engineered to co-express the insect LPKR of interest and a promiscuous Gα protein (e.g., Gα16) to ensure a strong calcium signal upon receptor activation.
-
Assay Plate Preparation: The engineered cells are seeded into microplates and incubated to form a confluent monolayer.
-
Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells.
-
Compound Addition: Test compounds from a chemical library are added to the wells.
-
Signal Detection: A fluorescent imaging plate reader (FLIPR) or a similar instrument is used to measure the change in fluorescence intensity upon addition of a known LPK agonist (for antagonist screening) or in response to the test compounds themselves (for agonist screening).
-
Data Analysis: The fluorescence data is analyzed to identify "hits" - compounds that significantly modulate the LPKR activity.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Leucopyrokinin Receptor (LK-R) Knockout Efficiency with CRISPR
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to increase the efficiency of Leucopyrokinin receptor (LK-R) knockout experiments using CRISPR-Cas9 technology.
Frequently Asked Questions (FAQs)
Q1: What is the this compound receptor (LK-R) and why is it a target for knockout studies?
The this compound receptor (LK-R) is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes in insects. These include the regulation of feeding behavior, responses to noxious stimuli, circadian rhythms, and water balance.[1][2] Knocking out the LK-R gene allows researchers to investigate its specific roles in these pathways and to explore its potential as a target for novel pest control strategies or drug development.
Q2: What are the initial considerations before starting an LK-R knockout experiment in Drosophila melanogaster?
Before initiating an LK-R knockout experiment in Drosophila melanogaster, it is crucial to understand the genetic makeup of your target. The LK-R gene, also known as Lkr, is located on chromosome 3L.[1] Familiarize yourself with its genomic location, exon-intron structure, and any known splice variants to inform your guide RNA (sgRNA) design.[1]
Q3: Which CRISPR-Cas9 delivery method is most effective for Drosophila?
The choice of delivery method can significantly impact efficiency. Common strategies for Drosophila include:
-
Plasmid injection: Injecting plasmids encoding Cas9 and the sgRNA directly into embryos. This method can require optimization of plasmid concentrations and ratios.
-
Transgenic Cas9 lines: Using fly lines that constitutively or inducibly express Cas9, often in the germline (e.g., nos-Cas9). This approach simplifies the process as only the sgRNA needs to be delivered, which can be done via plasmid injection or by creating a transgenic gRNA fly line. This method has been shown to be highly efficient and reproducible.
Q4: How critical is sgRNA design for a successful LK-R knockout?
Suboptimal sgRNA design is a primary cause of low knockout efficiency. An effective sgRNA should target a conserved region of the LK-R gene, preferably in an early exon, to maximize the chance of generating a loss-of-function mutation. It is also essential to use design tools to predict on-target activity and minimize off-target effects.
Troubleshooting Guides
This section addresses common issues encountered during LK-R knockout experiments and provides actionable solutions.
Low Knockout Efficiency
| Potential Cause | Troubleshooting Steps | Supporting Evidence/Rationale |
| Suboptimal sgRNA Design | 1. Redesign sgRNAs: Target a different exon, preferably an early one, to ensure a frameshift mutation leads to a non-functional protein. 2. Use multiple sgRNAs: Injecting a cocktail of 2-3 sgRNAs targeting different sites within the gene can increase the likelihood of a knockout. 3. Utilize sgRNA design tools: Employ up-to-date software to predict on-target efficiency and off-target effects. | Poor sgRNA design can lead to inefficient DNA binding and cleavage. Targeting early exons increases the probability of creating a null allele. Using multiple sgRNAs can overcome potential issues with a single ineffective guide. |
| Inefficient Delivery of CRISPR Components | 1. Optimize injection mix: Titrate the concentrations of Cas9 (if injecting protein or mRNA) and sgRNA. 2. Use a transgenic Cas9 line: Crossing your experimental line to a nos-Cas9 or other germline-expressing Cas9 fly strain can significantly improve efficiency by ensuring consistent Cas9 availability. 3. Check the quality of injected material: Ensure plasmids, RNA, or protein are of high quality and free of contaminants. | The concentration and quality of CRISPR components are critical for successful editing. Transgenic Cas9 lines provide a more consistent and reliable source of the nuclease. |
| Cellular Repair Mechanisms | 1. Inhibit Non-Homologous End Joining (NHEJ) inhibitors (with caution): In cell culture, small molecules that inhibit NHEJ can favor Homology Directed Repair (HDR), but for knockout via NHEJ, this is not recommended. 2. Screen a larger number of progeny: The efficiency of NHEJ-mediated knockout can vary, so screening more individual flies may be necessary to identify successful knockout events. | The cell's natural DNA repair pathways compete, and their efficiency can vary between cell types and developmental stages. |
| Issues with the Target Locus | 1. Sequence the target region: Verify the sequence of the LK-R gene in your specific fly strain to ensure it matches the reference genome and that your sgRNAs have a perfect match. 2. Assess chromatin accessibility: Although more complex, consider that the chromatin state of the target locus could influence Cas9 access. | Genetic variation between fly strains can lead to mismatches in the sgRNA target site, reducing efficiency. |
High Incidence of Off-Target Effects
| Potential Cause | Troubleshooting Steps | Supporting Evidence/Rationale |
| Poor sgRNA Specificity | 1. Redesign sgRNAs with higher specificity scores: Use online tools to perform a thorough off-target analysis against the Drosophila melanogaster genome. 2. Use a high-fidelity Cas9 variant: Engineered Cas9 variants with increased specificity are available and can reduce off-target cleavage. | The 20-nucleotide seed sequence of the sgRNA can tolerate some mismatches, leading to off-target cleavage. High-fidelity Cas9 enzymes have been developed to minimize this issue. |
| High Concentration of CRISPR Components | 1. Titrate down the concentration of Cas9 and sgRNA: Use the lowest effective concentration to minimize the chances of off-target activity. | Higher concentrations of the CRISPR machinery can lead to increased off-target editing. |
Experimental Protocols
Detailed Protocol: CRISPR/Cas9-Mediated Knockout of this compound Receptor in Drosophila melanogaster
This protocol is adapted for researchers using a transgenic Cas9 fly line, which is a highly efficient method.
1. sgRNA Design and Synthesis:
-
Target Selection: Identify the genomic sequence of the Lkr gene (FlyBase ID: FBgn0035610) in Drosophila melanogaster. Choose a target site within the first or second exon to maximize the likelihood of generating a null allele. Use an online tool (e.g., CRISPR Optimal Target Finder) to identify potential 20-bp sgRNA sequences that are followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').
-
Off-Target Analysis: Use a tool like "FlyCRISPR" or "CRISPR-P" to check for potential off-target sites in the Drosophila genome. Select sgRNAs with the highest on-target scores and fewest predicted off-target sites.
-
sgRNA Plasmid Construction: Synthesize DNA oligonucleotides encoding the chosen sgRNA sequence. Anneal the oligonucleotides and clone them into a suitable sgRNA expression vector (e.g., pCFD4, Addgene #49411), which drives sgRNA expression under a U6 promoter.
-
Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA of the sgRNA expression vector for microinjection.
2. Fly Stocks and Embryo Collection:
-
Fly Stocks: Use a fly line that expresses Cas9 in the germline, such as a nos-Cas9 line. Ensure the flies are healthy and well-maintained.
-
Embryo Collection: Collect embryos from the nos-Cas9 line within 30-60 minutes of egg-laying on apple juice agar plates. This ensures that the injections are performed at a very early developmental stage (pre-cellularization).
3. Microinjection:
-
Injection Mix: Prepare an injection mix containing the sgRNA plasmid at a concentration of 100-500 ng/µL in injection buffer (e.g., 0.1 mM sodium phosphate buffer, 5 mM KCl, pH 6.8).
-
Embryo Preparation: Dechorionate the embryos using bleach and align them on a coverslip or slide with their posterior ends accessible for injection.
-
Injection: Using a microinjection setup, inject the sgRNA plasmid mix into the posterior pole of the embryos. This targets the germline precursor cells.
4. Screening for Knockout Events:
-
Rearing Injected Flies (G0): Allow the injected embryos to develop into adult flies (G0 generation).
-
Crossing G0 Flies: Cross individual G0 flies to a balancer stock to establish stable lines.
-
Screening F1 Progeny: Screen the F1 progeny for the presence of mutations in the Lkr gene. This can be done by:
-
PCR and Gel Electrophoresis: Design PCR primers flanking the sgRNA target site. Amplify this region from the genomic DNA of F1 flies. The presence of insertions or deletions (indels) can sometimes be detected by changes in the size of the PCR product on an agarose gel.
-
T7 Endonuclease I (T7E1) Assay: This assay detects heteroduplex DNA formed between wild-type and mutated DNA strands. PCR amplify the target region, denature and reanneal the products, and then digest with T7E1. The presence of cleaved products indicates a successful edit.
-
Sanger Sequencing: The most definitive method is to PCR amplify the target region and sequence the product. The presence of multiple peaks in the sequencing chromatogram downstream of the target site is indicative of a successful indel.
-
5. Establishing a Homozygous Knockout Line:
-
Identify Heterozygous Mutants: From the F1 screen, identify individuals that are heterozygous for a mutation in the Lkr gene.
-
Intercross Heterozygotes: Cross heterozygous F1 flies to each other.
-
Screen F2 Progeny: Screen the F2 progeny to identify individuals that are homozygous for the Lkr knockout allele. This can be confirmed by PCR and Sanger sequencing, which should now show a clean sequence trace with the specific indel.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: CRISPR/Cas9 workflow for LK-R knockout.
Caption: Troubleshooting logic for low efficiency.
References
Technical Support Center: Overcoming Solubility Issues with Synthetic Leucopyrokinin Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility challenges encountered with synthetic Leucopyrokinin (LPK) and related pyrokinin peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my synthetic LPK peptide?
A1: The solubility of a synthetic peptide is primarily dictated by its physicochemical properties. Key factors include:
-
Amino Acid Composition: The polarity of the amino acids in your peptide sequence is a critical determinant. Peptides with a high content of hydrophobic (non-polar) amino acids (e.g., Leucine, Valine, Phenylalanine) tend to have lower solubility in aqueous solutions. Conversely, a higher proportion of charged (hydrophilic) amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) generally enhances water solubility.[1]
-
Peptide Length: Longer peptides often exhibit lower solubility compared to shorter ones.
-
Net Charge at a Given pH: A peptide's solubility is significantly influenced by the pH of the solution. At its isoelectric point (pI), a peptide has a net neutral charge and typically exhibits its lowest solubility. Adjusting the pH away from the pI increases the net charge, enhancing its interaction with water molecules.[1]
-
Secondary Structure and Aggregation: Peptides can form intermolecular hydrogen bonds, leading to the formation of aggregates like β-sheets, which reduces solubility.
Q2: How do I determine the best starting solvent for my LPK peptide?
A2: The optimal starting solvent depends on the peptide's overall charge, which can be estimated from its amino acid sequence. It is highly recommended to test the solubility on a small aliquot of the peptide before attempting to dissolve the entire sample.[2][3][4]
Method for Estimating Net Peptide Charge:
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
Sum the values to determine the overall net charge.
Based on the calculated net charge, consult the following table for the recommended starting solvent.
Q3: My LPK peptide is predicted to be hydrophobic. What is the recommended procedure for solubilization?
A3: For hydrophobic or neutral peptides, which often have poor aqueous solubility, a small amount of a water-miscible organic solvent is typically required for initial dissolution.
-
Initial Dissolution: Dissolve the peptide in a minimal volume of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile. DMSO is often preferred for biological applications due to its low toxicity. Use DMF for peptides containing Cysteine (Cys) to avoid oxidation.
-
Aqueous Dilution: Once the peptide is fully dissolved, slowly add the desired aqueous buffer (e.g., PBS, Tris) dropwise while vortexing to reach the final concentration. This gradual dilution helps prevent the peptide from precipitating out of the solution.
Q4: Can I use sonication or heating to improve solubility?
A4: Yes, these techniques can be helpful but should be used with caution.
-
Sonication: Brief periods of sonication can help break up peptide aggregates and enhance dissolution. It is recommended to sonicate in short bursts in an ice bath to prevent the sample from heating.
-
Gentle Heating: Gently warming the solution can improve the solubility of some peptides. However, excessive heat can cause peptide degradation, so this should be done cautiously.
Q5: How should I store my LPK peptide solution to maintain its stability and solubility?
A5: Lyophilized peptides should be stored at -20°C. Once dissolved, peptide solutions should be aliquoted into single-use volumes and stored at -20°C or preferably -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation. Protect solutions from bright light.
Troubleshooting Guide
Table 1: Solvent Selection Based on LPK Peptide Net Charge
| Net Charge of Peptide | Peptide Type | Recommended Solubilization Strategy |
| Positive (>0) | Basic | 1. Start with sterile, distilled water. 2. If solubility is poor, add a few drops of 10-30% aqueous acetic acid. 3. As a last resort, use a minimal amount of DMSO, followed by aqueous dilution. |
| Negative (<0) | Acidic | 1. Start with sterile, distilled water or PBS (pH 7.4). 2. If solubility is poor, add a few drops of 0.1 M ammonium bicarbonate or 10% ammonium hydroxide (NH₄OH). 3. Caution: Avoid basic solutions if the peptide contains Cysteine (Cys). |
| Zero (=0) | Neutral / Hydrophobic | 1. Use a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile. 2. Slowly dilute with your aqueous buffer of choice while vortexing. 3. For highly aggregation-prone peptides, consider using 6 M Guanidine-HCl or 8 M Urea for initial dissolution. |
Experimental Protocols
Protocol 1: General Peptide Handling and Reconstitution
-
Equilibration: Before opening, allow the lyophilized peptide vial to warm to room temperature in a desiccator to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial (e.g., 10,000 x g for 5 minutes) to collect all the peptide powder at the bottom of the tube.
-
Solvent Addition: Add the appropriate solvent as determined by the peptide's net charge (see Table 1) to achieve a stock solution concentration of 1-2 mg/mL.
-
Agitation: Vortex or sonicate the sample as needed to facilitate dissolution. Ensure the final solution is clear and free of particulates.
Protocol 2: Step-by-Step Solubilization Test for a Novel LPK Peptide
-
Aliquot: Weigh out a small, representative amount of the lyophilized peptide for the initial test to avoid risking the entire sample.
-
Calculate Charge: Determine the theoretical net charge of your LPK peptide sequence at neutral pH.
-
Aqueous First: Always begin by attempting to dissolve the peptide in sterile, deionized water. Vortex thoroughly.
-
pH Adjustment (if needed):
-
If the peptide is basic and insoluble in water, add 10% acetic acid dropwise until it dissolves.
-
If the peptide is acidic and insoluble in water, add 0.1 M ammonium bicarbonate dropwise until it dissolves.
-
-
Organic Solvent (if needed): If the peptide remains insoluble after pH adjustment, it is likely hydrophobic.
-
Lyophilize the peptide to remove the aqueous solvent.
-
Attempt to dissolve the dried peptide in a minimal volume of DMSO.
-
Once dissolved, slowly add your desired aqueous buffer to the final concentration while continuously vortexing.
-
Visualizations
This compound Signaling Pathway
Leucopyrokinins are neuropeptides that act on G-protein coupled receptors (GPCRs). Upon binding, the Leucokinin receptor (Lkr) activates downstream signaling cascades, primarily leading to an increase in intracellular calcium levels, which in turn modulates various physiological processes.
Caption: this compound (LPK) G-protein coupled receptor signaling pathway.
Experimental Workflow for Troubleshooting Peptide Solubility
This workflow provides a logical progression for addressing solubility issues with synthetic peptides.
Caption: Step-by-step workflow for troubleshooting LPK peptide solubility.
Factors Affecting LPK Peptide Solubility
The solubility of a peptide is a complex interplay between its intrinsic properties and the characteristics of the solvent environment.
Caption: Key intrinsic and extrinsic factors that govern peptide solubility.
References
Technical Support Center: Leucopyrokinin-Based Behavioral Assays
This guide provides troubleshooting advice and standardized protocols to help researchers, scientists, and drug development professionals minimize variability in Leucopyrokinin (LPK)-based behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LPK) and what is its function in insects?
A1: this compound (LPK), a member of the pyrokinin (PK) peptide family, is an insect neuropeptide that plays a crucial role in regulating a wide range of physiological and behavioral processes.[1] LPK and other pyrokinins are characterized by a common C-terminal amino acid sequence, FXPRLamide, which is essential for their biological activity.[1] LPK was first identified based on its ability to stimulate hindgut muscle contractions in cockroaches.[1] Since then, research has revealed its involvement in diverse functions including diuresis (water balance), feeding behavior, sleep-metabolism interactions, and modulation of the nervous system.[2][3]
Q2: How does LPK exert its effects at the molecular level?
A2: LPK acts by binding to and activating specific G-protein coupled receptors (GPCRs) on the surface of target cells. This ligand-receptor interaction initiates an intracellular signaling cascade, often leading to an increase in intracellular calcium levels, which in turn triggers a cellular response, such as muscle contraction or changes in neuronal activity. The LPK signaling system is highly specific, and the receptors show distant relations to other known receptor families.
Q3: My LPK peptide solution seems to be losing activity over time. What could be the cause and how can I prevent it?
A3: Peptides, including LPK, can be susceptible to degradation, which can significantly impact their bioactivity. The primary causes of decreased activity in solution are proteolytic degradation by enzymes, oxidation, and hydrolysis. To minimize degradation, it is recommended to store LPK in its lyophilized (powder) form at -20°C or -80°C. Once reconstituted, the peptide solution should be aliquoted into single-use volumes and stored at -80°C to avoid repeated freeze-thaw cycles, which can also contribute to degradation. Using sterile, high-purity water or a suitable buffer can also enhance stability.
Q4: I am observing a high degree of variability in the behavioral responses of my test subjects. What are some common factors that could be contributing to this?
A4: High variability in behavioral assays is a common challenge and can stem from a variety of sources. It is crucial to standardize as many experimental parameters as possible. Key factors to consider include:
-
Genetic background of the insects: Use of isogenic or genetically well-defined strains can reduce variability.
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Age and developmental stage: Insects at different life stages can exhibit different physiological and behavioral responses.
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Sex: Males and females can respond differently to neuropeptides.
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Circadian rhythm: The time of day when the assay is performed can influence behavior.
-
Handling stress: Excessive or inconsistent handling can affect the insects' behavior.
-
Environmental conditions: Temperature, humidity, and light levels should be tightly controlled.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent or no behavioral response to LPK application | 1. Peptide Degradation: LPK solution may have lost its bioactivity due to improper storage or handling. 2. Incorrect Dosage: The concentration of LPK may be too low to elicit a response or too high, leading to receptor desensitization. 3. Receptor Issues: The target receptors may not be expressed at sufficient levels in the chosen developmental stage or tissue. | 1. Prepare fresh LPK solutions from lyophilized powder for each experiment. Store aliquots at -80°C. 2. Perform a dose-response curve to determine the optimal effective concentration (EC50) for your specific assay and insect species. 3. Consult literature for information on LPK receptor expression or perform molecular analysis (e.g., qPCR) to confirm receptor presence. |
| High mortality rate after microinjection | 1. Physical Trauma: Injury from the injection needle can be a significant cause of mortality. 2. Non-physiological saline: The saline solution used to dissolve the LPK may not be isotonic with the insect's hemolymph, causing osmotic stress. 3. Contamination: The injection solution or needle may be contaminated with bacteria or other pathogens. | 1. Use high-quality, sharp needles and a precise microinjection setup to minimize tissue damage. Practice the injection technique to ensure consistency. 2. Use a species-specific or a well-established insect physiological saline. 3. Ensure all solutions and equipment are sterile. Filter-sterilize the LPK solution before use. |
| Variability in feeding assay results | 1. Inconsistent food deprivation: The level of starvation prior to the assay can significantly affect feeding motivation. 2. Food composition: The palatability and nutritional content of the control and experimental food can influence choice. 3. Assay duration: The length of the feeding period may not be optimal for observing the effect of LPK. | 1. Standardize the starvation period for all insects before the assay. 2. Ensure that the only variable between the control and experimental food is the presence of LPK. Use the same base food mixture for both. 3. Optimize the assay duration through preliminary experiments to find the time point of maximum effect. |
LPK Signaling Pathway and Experimental Workflows
LPK Signaling Pathway
Caption: this compound (LPK) signaling pathway via a G-protein coupled receptor (GPCR).
Experimental Workflow for a Microinjection-Based Behavioral Assay
Caption: A typical workflow for an insect behavioral assay involving microinjection.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in LPK behavioral assays.
Experimental Protocols
Protocol 1: Microinjection of LPK for Locomotor Activity Assay
Objective: To assess the effect of LPK on insect locomotor activity.
Materials:
-
This compound peptide (lyophilized)
-
Insect physiological saline (species-specific)
-
Microinjector with calibrated glass needles
-
CO₂ or cold plate for anesthesia
-
Behavioral arena (e.g., Petri dish) with tracking software
-
Test insects (standardized for age, sex, and genetic background)
Methodology:
-
Preparation of LPK Solution:
-
Dissolve lyophilized LPK in the appropriate physiological saline to create a stock solution (e.g., 1 mM).
-
Further dilute the stock solution to the desired final concentrations (determined from a dose-response curve) using the same saline.
-
Prepare a vehicle control solution containing only the physiological saline.
-
-
Insect Preparation:
-
Select insects of a consistent age and sex.
-
Acclimatize the insects to the experimental room conditions for at least 1 hour before the experiment.
-
-
Microinjection Procedure:
-
Calibrate the microinjector to deliver a precise volume (e.g., 50 nL).
-
Briefly anesthetize an insect using CO₂ or by placing it on a cold plate.
-
Gently secure the insect under a dissecting microscope.
-
Carefully insert the needle into a soft part of the insect's cuticle (e.g., the intersegmental membrane of the abdomen) and inject the LPK solution or vehicle control.
-
-
Behavioral Assay:
-
Allow the insect to recover from anesthesia in a small container for a standardized period (e.g., 15 minutes).
-
Transfer the insect to the center of the behavioral arena.
-
Record locomotor activity (e.g., distance moved, velocity, turning rate) for a defined period (e.g., 10 minutes) using a video camera and tracking software.
-
-
Data Analysis:
-
Quantify the behavioral parameters for each insect.
-
Compare the activity levels between the LPK-injected group and the vehicle-injected group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Binary Choice Feeding Assay
Objective: To determine if LPK influences feeding preference.
Materials:
-
LPK peptide
-
Standard insect diet
-
Food coloring (e.g., red and blue)
-
Assay chambers (e.g., 96-well plate or Petri dish)
-
Test insects (starved for a standardized period)
Methodology:
-
Preparation of Diets:
-
Prepare the standard insect diet and divide it into two batches.
-
To one batch, add LPK to a final desired concentration and one color of food dye (e.g., red).
-
To the second batch, add only the vehicle (e.g., saline) and a different color of food dye (e.g., blue).
-
-
Insect Preparation:
-
Select insects of a consistent age and sex.
-
Starve the insects for a predetermined period (e.g., 18-24 hours) in a vial containing a non-nutritive substance like 1% agar to provide water.
-
-
Assay Setup:
-
In each well of a 96-well plate or on opposite sides of a Petri dish, place a small, equal-sized aliquot of the red (LPK) and blue (control) diet.
-
-
Behavioral Assay:
-
Introduce a single starved insect into each assay chamber.
-
Allow the insects to feed for a defined period (e.g., 2 hours).
-
-
Data Analysis:
-
After the feeding period, euthanize the insects by freezing.
-
Visually inspect the color of the insect's abdomen to determine which diet was consumed.
-
Alternatively, for a more quantitative measure, homogenize individual insects and measure the absorbance of the supernatant at wavelengths corresponding to the food dyes.
-
Calculate a preference index (PI) for each insect: PI = (Amount of LPK diet consumed - Amount of control diet consumed) / (Total amount of diet consumed).
-
Analyze the PI values to determine if there is a significant preference or aversion to the LPK-containing diet.
-
References
selecting appropriate controls for Leucopyrokinin functional studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing functional studies of Leucopyrokinin (LPK).
Frequently Asked Questions (FAQs)
Q1: What is this compound (LPK) and what is its primary mode of action?
A1: this compound (LPK) is a neuropeptide found in many insect species that regulates a variety of physiological processes.[1] It functions by binding to and activating a specific G-protein coupled receptor (GPCR), known as the LPK receptor (LKR).[2][3] This interaction typically triggers downstream signaling cascades, most notably an increase in intracellular calcium concentration.[4][5]
Q2: What are the key physiological roles of LPK in insects?
A2: LPK signaling is involved in a diverse range of functions, including the regulation of muscle contractility (particularly in the hindgut), diuresis (urine production), feeding behavior, and metabolism.
Q3: What are some common functional assays to study LPK activity?
A3: Common functional assays for LPK include:
-
Calcium mobilization assays: These are cell-based assays that measure the increase in intracellular calcium upon LPK receptor activation. They are often performed in cell lines like HEK293 or CHO cells transiently or stably expressing the LPK receptor.
-
Hindgut motility or myotropic assays: These are ex vivo assays that measure the contraction of isolated insect hindgut tissue in response to LPK application.
-
In vivo behavioral assays: These assays assess the effect of LPK or its analogs on specific behaviors in live insects, such as feeding or locomotion.
Q4: Why is it crucial to select appropriate controls for LPK functional studies?
A4: Appropriate controls are essential to ensure that the observed effects are specifically due to the activity of LPK on its receptor and not due to artifacts or off-target effects. Controls help to validate the assay's performance and the specificity of the ligand-receptor interaction.
Selecting Appropriate Controls
Positive Controls
Positive controls are used to confirm that the experimental system is working correctly.
| Control Type | Description | Application |
| This compound (LPK) | The native LPK peptide for the insect species being studied, or a well-characterized LPK from a related species. | Essential for establishing a baseline response and for comparison with analogs or potential antagonists. |
| Serotonin (5-HT) | A biogenic amine known to stimulate insect hindgut contractions. | Used as a positive control in hindgut motility assays to confirm tissue viability and responsiveness. |
| ATP | Activates endogenous purinergic receptors in many cell lines, leading to calcium release. | Useful as a positive control in cell-based calcium assays to confirm cell health and the functionality of the calcium signaling machinery. |
| Active LPK Analogs | Truncated or modified versions of LPK that have been shown to retain or even have enhanced activity. For example, the [2-8]LPK analog has been reported to be more active than the full-length LPK in some assays. | Can be used to further validate receptor activation and to study structure-activity relationships. |
Negative Controls
Negative controls are used to determine the baseline or background signal in the absence of a specific stimulus.
| Control Type | Description | Application |
| Vehicle Control | The solvent used to dissolve the LPK peptide or other test compounds (e.g., saline, BSA-containing media). | Essential for all assays to ensure that the solvent itself does not elicit a response. |
| Inactive Peptide Analogs | Analogs of LPK where key residues for activity have been substituted or deleted, rendering them inactive. The C-terminal pentapeptide Phe-X-Pro-Arg-Leu-NH2 is critical for activity. | Used to demonstrate the specificity of the receptor for the active LPK sequence. |
| Untransfected or Mock-Transfected Cells | In cell-based assays, using cells that do not express the LPK receptor. | Crucial for confirming that the observed response is dependent on the presence of the LPK receptor. |
| Pre-incubation with Antagonist | If a specific LPK receptor antagonist is available, pre-incubating the cells or tissue with the antagonist before adding LPK. | Can be used to demonstrate that the LPK-induced response is mediated by its specific receptor. |
Quantitative Data Summary
The following table summarizes the activity of this compound and its analogs from functional assays. EC50 values represent the concentration of the peptide that elicits 50% of the maximal response.
| Peptide | Assay System | EC50 Value | Relative Activity (%) | Reference |
| This compound (LPK) | Cockroach hindgut motility | - | 100 | |
| [2-8]LPK | Cockroach hindgut motility | - | 144 | |
| [4-8]LPK | Cockroach hindgut motility | - | 30 | |
| Aedes aegypti PK1-R in CHO-K1 cells | Luminescence (Aequorin) | 37.6 nM | - | |
| Heliothis virescens PBANR-C in CHO cells | Luminescence (Aequorin) | ~2-3 nM (for α- and β-SG-NP) | - |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay in HEK293T Cells
This protocol describes a method for measuring intracellular calcium changes in HEK293T cells transiently expressing an LPK receptor using a fluorescent calcium indicator.
Materials:
-
HEK293T cells
-
Mammalian expression vector containing the LPK receptor gene
-
Transfection reagent
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Fluo-4 AM (calcium indicator)
-
Pluronic F-127
-
Probenecid
-
Hank's Balanced Salt Solution (HBSS)
-
HEPES
-
This compound peptide and controls
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Transfection: Transiently transfect the cells with the LPK receptor expression vector using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 2.5 mM probenecid and 0.02% Pluronic F-127.
-
Wash the cells once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C in the dark.
-
-
Cell Washing: Wash the cells twice with HBSS containing 2.5 mM probenecid to remove excess dye.
-
Assay:
-
Place the plate in a fluorescence microplate reader.
-
Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Record a baseline fluorescence for a few seconds.
-
Inject the LPK peptide or control solutions and continue recording the fluorescence signal for 1-2 minutes to capture the calcium transient.
-
Protocol 2: Insect Hindgut Motility Assay
This protocol describes a method for measuring the myotropic effect of LPK on an isolated insect hindgut.
Materials:
-
Adult insects (e.g., cockroaches, mosquitoes)
-
Insect saline solution
-
Dissection tools (forceps, scissors)
-
Sylgard-coated petri dish
-
Minutien pins
-
Microscope with a camera for recording
-
Image analysis software
-
This compound peptide and controls
Procedure:
-
Dissection: Anesthetize the insect and dissect out the hindgut in a petri dish filled with insect saline.
-
Mounting: Carefully transfer the isolated hindgut to a Sylgard-coated dish containing fresh saline. Use minutien pins to secure both ends of the tissue, keeping it under slight tension.
-
Acclimation: Allow the hindgut to acclimate for 15-20 minutes, replacing the saline solution periodically.
-
Baseline Recording: Record a video of the spontaneous contractions of the hindgut for a few minutes to establish a baseline rate.
-
Peptide Application: Replace the saline with a solution containing the LPK peptide or a control at the desired concentration.
-
Response Recording: Immediately start recording the hindgut contractions for several minutes to observe the effect of the peptide.
-
Data Analysis: Analyze the videos to quantify the frequency and/or amplitude of contractions before and after peptide application using image analysis software.
Troubleshooting Guide
Issue 1: No response observed in the calcium mobilization assay.
| Possible Cause | Troubleshooting Step |
| Low or no receptor expression | - Verify receptor expression using a complementary method like Western blot or qPCR.- Optimize transfection efficiency. |
| Inactive LPK peptide | - Use a fresh stock of LPK peptide.- Confirm the activity of the peptide in a different, validated assay if possible. |
| Problem with cell health | - Ensure cells are healthy and not over-confluent.- Check for signs of cytotoxicity from the transfection reagent or test compounds. |
| Incorrect assay conditions | - Optimize the concentration of the calcium indicator and loading time.- Ensure the plate reader settings are appropriate for the fluorophore being used. |
| GPCR is not coupled to Gq | The LPK receptor may primarily couple to other G-proteins (e.g., Gs or Gi). Consider using an assay that measures cAMP levels. |
Issue 2: High background signal in the negative control wells of a calcium assay.
| Possible Cause | Troubleshooting Step |
| Cell autofluorescence | - Measure the fluorescence of cells that have not been loaded with the calcium indicator.- Use a buffer without phenol red during the assay. |
| Leaky cells or dye compartmentalization | - Ensure gentle handling of cells during washing steps.- Optimize dye loading conditions (concentration and time). |
| Contaminated reagents | - Use fresh, sterile buffers and reagents. |
Issue 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | - Ensure a single-cell suspension before plating.- Mix the cell suspension between pipetting. |
| Pipetting errors | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions. |
| Edge effects in the microplate | - Avoid using the outer wells of the plate.- Ensure proper humidity control during incubation to prevent evaporation. |
Issue 4: No contractile response in the hindgut motility assay.
| Possible Cause | Troubleshooting Step |
| Damaged tissue | - Handle the hindgut gently during dissection and mounting.- Ensure the saline solution is fresh and at the correct pH. |
| Tissue is not viable | - Use a positive control like serotonin to confirm that the tissue is responsive.- Use freshly dissected tissue. |
| Incorrect peptide concentration | - Perform a dose-response curve to determine the optimal concentration of LPK. |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Troubleshooting decision tree for a lack of response in LPK functional assays.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cloning, Characterization, and Expression of a G-Protein-Coupled Receptor from Lymnaea stagnalis and Identification of a Leucokinin-Like Peptide, PSFHSWSamide, as Its Endogenous Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Neuropeptide Action in Insects and Crustaceans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Leucopyrokinin Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of Leucopyrokinins and enhancing the signal-to-noise (S/N) ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio in Leucopyrokinin mass spectrometry?
A low signal-to-noise (S/N) ratio in peptide mass spectrometry, including for Leucopyrokinins, can originate from several factors throughout the experimental workflow. These can be broadly categorized into three main areas: sample-related issues, liquid chromatography (LC) separation problems, and improper mass spectrometer (MS) settings.[1] Common sample-related issues include low peptide concentration, sample contamination with salts or detergents, and peptide degradation.[2][3] LC-related problems often involve suboptimal mobile phase composition or poor chromatographic peak shape.[1] Mass spectrometer settings that can contribute to a low S/N ratio include incorrect ionization source parameters and inappropriate collision energy.[1]
Q2: Which ionization technique, ESI or MALDI, is more suitable for this compound analysis?
Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be utilized for neuropeptide analysis. ESI is frequently coupled with liquid chromatography (LC-MS) for quantitative studies and can generate multiply charged ions, which can be beneficial for fragmentation analysis. MALDI is often employed for direct tissue analysis and imaging and typically produces singly charged ions, which can simplify spectra. The choice between ESI and MALDI depends on the specific experimental goals.
Q3: How can I prevent the degradation of Leucopyrokinins during sample preparation?
To minimize enzymatic degradation of Leucopyrokinins, it is crucial to work quickly at low temperatures and use appropriate extraction solvents. A common practice is to snap-freeze tissue in liquid nitrogen immediately after collection. The use of acidified organic solvents, such as methanol with acetic or formic acid, for homogenization helps to denature and inactivate proteases.
Q4: What is the "active core" of this compound, and why is it important for mass spectrometry?
The pentapeptide fragment Phe-Thr-Pro-Arg-Leu-NH2 has been identified as the active core of this compound (LPK). Knowing the active core is important for mass spectrometry as it can be used to predict expected fragment ions in MS/MS experiments, aiding in the identification and characterization of LPK and its analogs.
Troubleshooting Guides
This section addresses specific issues that can lead to a poor signal-to-noise ratio during this compound analysis.
Issue 1: Low Signal Intensity or No this compound Signal Detected
| Possible Cause | Troubleshooting Steps |
| Low Peptide Concentration | - Concentrate the sample using a vacuum centrifuge or solid-phase extraction (SPE). - Ensure the starting tissue amount is sufficient. |
| Sample Contamination | - Desalt the sample using C18 ZipTips or SPE cartridges to remove salts that can suppress ionization. - Avoid using detergents like SDS, Triton X-100, and polymers like PEG in your sample preparation, as they can cause ion suppression. If their use is unavoidable, ensure they are thoroughly removed before MS analysis. |
| Inefficient Extraction | - Use an acidified organic solvent for extraction, such as 90:9:1 methanol:water:acetic acid. - Thoroughly homogenize the tissue. |
| Suboptimal ESI Parameters | - Ensure the mass spectrometer is in positive ion mode, as Leucopyrokinins are typically detected as protonated molecules [M+H]⁺. - Systematically optimize the capillary voltage (e.g., in increments of 0.2 kV). - Adjust nebulizer gas pressure, drying gas flow rate, and temperature to ensure efficient desolvation. |
| Incorrect Mass Spectrometer Settings | - Optimize the precursor ion selection for the specific this compound of interest. - Ensure the collision energy is appropriate to generate informative fragment ions. |
Issue 2: High Background Noise in Mass Spectra
| Possible Cause | Troubleshooting Steps |
| Contaminated LC-MS System | - Flush the LC system with a strong solvent mixture like isopropanol/water to remove contaminants. - Run blank injections between samples to check for carryover. |
| Poor Quality Solvents or Reagents | - Use only high-purity, LC-MS grade solvents and reagents to minimize background noise. |
| Leaks in the LC System | - Check for any leaks in the LC system, as air leaks can introduce noise. |
| Chemical Noise | - Chemical noise can be introduced from impurities in the sample or LC-MS system. Ensure proper sample cleanup and system maintenance. |
Data Presentation
Table 1: Comparison of MS Parameters for Neuropeptide Analysis
| Parameter | Setting 1 | Setting 2 | Setting 3 | Expected Outcome |
| MS1 Resolution | 60,000 | 120,000 | 180,000 | Higher resolution improves mass accuracy and separates interfering ions. |
| MS2 Resolution | 15,000 | 30,000 | 60,000 | Higher resolution of fragment ions aids in confident identification. |
| AGC Target (MS1) | 1e6 | 3e6 | 5e6 | Optimizes the number of ions in the C-trap to prevent space-charge effects. |
| Maximum Injection Time (MS1) | 50 ms | 100 ms | 200 ms | Longer injection times can increase sensitivity for low-abundance peptides. |
| Collision Energy (HCD) | 25% | 30% | 35% | Stepped collision energy can improve fragmentation for a wider range of peptides. |
Note: Optimal parameters are instrument and sample-dependent and should be determined empirically.
Table 2: Illustrative Signal-to-Noise Ratios for a this compound Analog Under Different Conditions
| Condition | Average S/N Ratio | Standard Deviation | Notes |
| Crude Extract | 15 | ± 4 | High background noise and ion suppression are common. |
| After SPE Cleanup | 85 | ± 12 | Solid-phase extraction significantly reduces interfering substances. |
| Optimized MS Parameters | 250 | ± 35 | Fine-tuning of MS parameters maximizes the signal for the target analyte. |
This data is for illustrative purposes to demonstrate the expected improvements in S/N ratio with sample cleanup and methods optimization.
Experimental Protocols
Protocol 1: this compound Extraction from Insect Tissue
-
Tissue Collection: Dissect the desired tissue (e.g., brain, gut) from the insect and immediately snap-freeze in liquid nitrogen to prevent enzymatic degradation.
-
Homogenization: Homogenize the frozen tissue in an extraction solution of 90% methanol, 9% water, and 1% acetic acid. Use a 10:1 volume-to-weight ratio of solvent to tissue.
-
Incubation: Incubate the homogenate on ice to allow for protein precipitation and further inactivation of proteases.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the peptides.
-
Drying: Dry the supernatant in a vacuum centrifuge.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol utilizes C18 cartridges for desalting and concentrating the peptide extract.
-
Prepare Solutions:
-
Activation Solution: 50% acetonitrile / 0.1% formic acid.
-
Equilibration/Wash Solution: 0.1% formic acid in water.
-
Elution Solution: 50% acetonitrile / 0.1% formic acid.
-
-
Reconstitute Sample: Reconstitute the dried peptide extract in 200 µL of the Activation Solution.
-
Activate Column: Add 200 µL of Activation Solution to the C18 spin column and centrifuge. Repeat this step.
-
Equilibrate Column: Add 200 µL of Equilibration Solution to the column and centrifuge. Repeat this step.
-
Load Sample: Load the reconstituted sample onto the column and centrifuge. Collect the flow-through and reload it onto the column to maximize binding.
-
Wash Column: Wash the column with 200 µL of Wash Solution and centrifuge. Repeat this step to remove salts and other impurities.
-
Elute Peptides: Add 100 µL of Elution Solution to the column and centrifuge to collect the purified peptides. Repeat and combine the eluates.
-
Drying: Dry the eluted sample in a vacuum centrifuge. The sample is now ready for reconstitution in a suitable solvent for LC-MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal-to-noise ratio.
Caption: Simplified Leucokinin signaling pathway.
References
- 1. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuropeptidomics: Mass Spectrometry-Based Identification and Quantitation of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Co-localization and Functional Synergy of Leucopyrokinin and Diuretic Hormone 44 in Drosophila melanogaster: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuropeptides Leucopyrokinin (LK) and Diuretic Hormone 44 (DH44) in Drosophila melanogaster, focusing on their co-localization and functional interaction in regulating fluid and ion homeostasis. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Introduction
This compound (LK) and Diuretic Hormone 44 (DH44) are two key neuropeptides involved in the regulation of physiological processes in insects, most notably diuresis. In Drosophila melanogaster, these peptides are of particular interest due to their co-expression in a specific subset of neurons and their synergistic action on the primary excretory organs, the Malpighian tubules. Understanding the interplay between these two signaling pathways offers valuable insights for basic research in insect physiology and presents potential avenues for the development of novel pest control strategies.
Co-localization of this compound and DH44
Immunohistochemical studies have revealed that LK and DH44 are co-expressed in a population of abdominal neurosecretory cells known as ABLKs (Abdominal Leucokinin-expressing neurons) in the ventral nerve cord (VNC) of Drosophila. While all ABLKs in larvae reportedly co-express both peptides, the expression in adults is more varied, with the strongest DH44 expression observed in the anterior 6-8 adult-specific ABLKs.
Table 1: Co-localization of this compound and DH44 in the Drosophila Central Nervous System
| Neuron Population | Location | Co-expression of LK and DH44 |
| ABLKs (Abdominal Leucokinin-expressing neurons) | Ventral Nerve Cord (VNC) | Yes (all in larvae, variable in adults) |
| Brain Neurons | Brain | No |
Functional Interaction in Malpighian Tubules
Both LK and DH44 are potent diuretic hormones that stimulate fluid secretion in the Malpighian tubules. However, they act on different cell types within the tubule and utilize distinct intracellular signaling pathways. This dual-pathway stimulation leads to a coordinated and potent diuretic effect.
-
This compound (LK): Acts on the stellate cells of the Malpighian tubules. Binding of LK to its receptor (LKR) triggers an increase in intracellular calcium concentration ([Ca2+]), which in turn increases the paracellular chloride conductance, a key step in fluid secretion.[1]
-
Diuretic Hormone 44 (DH44): Targets the principal cells of the Malpighian tubules. The DH44 receptor is a G-protein coupled receptor that, upon activation, stimulates the production of cyclic AMP (cAMP). This increase in cAMP leads to the activation of downstream effectors that drive the secretion of ions and water.
Experimental evidence suggests that the co-application of LK and DH44 results in an additive effect on the rate of fluid secretion by the Malpighian tubules.[2][3] This indicates that the two peptides can act independently and simultaneously to maximize the diuretic response.
Table 2: Comparison of this compound and DH44 Action on Malpighian Tubules
| Feature | This compound (LK) | Diuretic Hormone 44 (DH44) |
| Target Cell Type | Stellate Cells | Principal Cells |
| Second Messenger | Intracellular Calcium ([Ca2+]) | Cyclic AMP (cAMP) |
| Primary Effect | Increased paracellular chloride conductance | Stimulation of ion and water secretion |
| Combined Effect | Additive with DH44 | Additive with LK |
Signaling Pathways and Experimental Workflow
The distinct signaling pathways of LK and DH44 in the Malpighian tubules are depicted below.
Caption: Signaling pathways of LK and DH44 in the Malpighian tubules.
The general workflow for investigating the co-localization and functional interaction of LK and DH44 is outlined below.
Caption: Experimental workflow for co-localization and functional analysis.
Experimental Protocols
Immunohistochemistry for Co-localization in the Ventral Nerve Cord
This protocol is adapted from standard procedures for whole-mount immunohistochemistry in the Drosophila central nervous system.
1. Dissection:
- Anesthetize adult flies on ice or with CO2.
- Dissect the ventral nerve cord (VNC) in cold Schneider's Insect Medium or phosphate-buffered saline (PBS).
2. Fixation:
- Fix the dissected VNCs in 4% paraformaldehyde (PFA) in PBS for 20-30 minutes at room temperature.
- Wash the VNCs three times for 10 minutes each in PBS containing 0.3% Triton X-100 (PBT).
3. Blocking:
- Block the tissue in PBT containing 5% normal goat serum (or other appropriate serum) for at least 1 hour at room temperature.
4. Primary Antibody Incubation:
- Incubate the VNCs in a solution containing primary antibodies against LK and DH44 (e.g., rabbit anti-LK and mouse anti-DH44) diluted in the blocking solution.
- Incubate overnight at 4°C with gentle agitation.
5. Washing:
- Wash the VNCs three times for 20 minutes each in PBT.
6. Secondary Antibody Incubation:
- Incubate the VNCs in a solution containing fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 568) diluted in the blocking solution.
- Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
7. Final Washes and Mounting:
- Wash the VNCs three times for 20 minutes each in PBT, and then once in PBS.
- Mount the VNCs on a microscope slide in a suitable mounting medium (e.g., Vectashield).
8. Imaging:
- Image the stained VNCs using a confocal microscope to visualize and quantify the co-localization of the two neuropeptides.
Ramsay Assay for Malpighian Tubule Fluid Secretion
This protocol is a standard method for assessing the function of isolated Malpighian tubules.[4][5]
1. Preparation:
- Prepare Schneider's Insect Medium and appropriate saline solution.
- Prepare a dissecting dish coated with Sylgard.
- Prepare a petri dish with small wells for the assay.
2. Tubule Dissection:
- Dissect Malpighian tubules from adult flies in Schneider's medium.
- Carefully transfer a single tubule to a small drop of saline under mineral oil in the assay dish. The cut end of the ureter should be exposed to the mineral oil.
3. Basal Secretion Measurement:
- Allow the tubule to secrete fluid for a baseline period (e.g., 30 minutes).
- Measure the diameter of the secreted droplet at regular intervals (e.g., every 10 minutes) using an ocular micrometer.
- Calculate the volume of the droplet (assuming it is a sphere) to determine the basal secretion rate (in nl/min).
4. Peptide Application and Stimulated Secretion Measurement:
- Add the desired peptide(s) (LK, DH44, or a combination) to the saline drop to achieve the final desired concentration.
- Continue to measure the diameter of the secreted droplet at regular intervals for a set period (e.g., 30-60 minutes).
- Calculate the stimulated secretion rate.
5. Data Analysis:
- Compare the basal secretion rate to the stimulated secretion rates for each condition (LK alone, DH44 alone, and LK + DH44).
- Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Conclusion
The co-localization of this compound and Diuretic Hormone 44 in abdominal neurosecretory cells and their additive functional effects on the Malpighian tubules highlight a sophisticated mechanism for the regulation of fluid and ion homeostasis in Drosophila melanogaster. By targeting different cell types and employing distinct second messenger systems, these two neuropeptides provide a robust and finely-tuned control of diuresis. This comparative guide provides a foundation for further research into the complex interplay of neuropeptide signaling in insects and may inform the development of targeted strategies for insect pest management.
References
- 1. The role of diuretic hormones (DHs) and their receptors in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdbonline.org [sdbonline.org]
- 3. researchgate.net [researchgate.net]
- 4. sdbonline.org [sdbonline.org]
- 5. Use of the Ramsay Assay to Measure Fluid Secretion and Ion Flux Rates in the Drosophila melanogaster Malpighian Tubule - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Myotropic Redundancy: A Comparative Analysis of Leucopyrokinin and Other Neuropeptides in Insect Visceral Muscle Regulation
A comprehensive examination of Leucopyrokinin (LPK) and other myotropic peptides reveals a complex landscape of functional overlap and distinct signaling pathways in the regulation of insect visceral muscle contraction. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers in dissecting the intricacies of insect physiology and developing novel pest management strategies.
In the intricate network of insect physiology, a diverse array of neuropeptides orchestrates the rhythmic contractions of visceral muscles, crucial for processes such as digestion and excretion. Among these, this compound (LPK) has been identified as a potent myostimulatory peptide. However, the existence of numerous other myotropic peptides, including proctolin, FMRFamide-related peptides (FaRPs), allatostatins, and myosuppressins, raises questions about their potential functional redundancy. This guide delves into the comparative efficacy of these peptides, presenting quantitative data on their activity and detailing the experimental protocols used for their characterization.
Comparative Myotropic Activity on Insect Hindgut
The myotropic effects of various neuropeptides have been extensively studied using the isolated hindgut of the cockroach, Leucophaea maderae, a well-established model for assaying visceral muscle activity. The following table summarizes the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values for several key myotropic peptides, providing a quantitative comparison of their potency.
| Neuropeptide Family | Peptide | Species | Activity | EC50 / IC50 (M) |
| Pyrokinins | This compound (LPK) | Leucophaea maderae | Stimulatory | ~1 x 10-9 |
| Proctolin | Proctolin | Nicrophorus vespilloides | Stimulatory | 5.47 x 10-8[1] |
| FMRFamide-related | Leucomyosuppressin | Blattella germanica | Inhibitory | ~1 x 10-10[2] |
| Allatostatins | Allatostatin I & IV | Diploptera punctata | Inhibitory | Threshold: 10-8 - 10-7[3] |
| Myosuppressins | Nicve-MS | Nicrophorus vespilloides | Inhibitory | 5.20 x 10-5[1] |
| Myoinhibitory Peptides | Trica-MIP-5 | Nicrophorus vespilloides | Inhibitory | 5.95 x 10-6[1] |
| Allatotropins | Allatotropin | Leucophaea maderae | Stimulatory | Max response at 5 x 10-7 |
Note: Data is compiled from various studies and insect species to provide a comparative overview. Direct comparisons are most accurate when conducted on the same species and experimental setup.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are detailed protocols for key experiments used to investigate the functional redundancy of myotropic peptides.
Insect Hindgut Motility Assay
This ex vivo assay is a cornerstone for quantifying the myotropic effects of neuropeptides on visceral muscle.
Objective: To measure the dose-dependent effect of neuropeptides on the frequency and amplitude of insect hindgut contractions.
Materials:
-
Adult cockroaches (Leucophaea maderae or other suitable species)
-
Dissection tools (forceps, scissors, pins)
-
Dissection dish with a silicone elastomer base
-
Physiological saline solution (e.g., cockroach saline: 154 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.8 mM NaHCO3, 17.8 mM glucose, pH 7.2)
-
Test peptides (this compound, proctolin, etc.) dissolved in saline at various concentrations
-
Force transducer and recording apparatus (e.g., polygraph or digital data acquisition system)
-
Micropipettes
Procedure:
-
Dissection: Anesthetize an adult cockroach by chilling. Dissect the insect in a dish filled with physiological saline to expose the abdominal cavity. Carefully remove the entire digestive tract.
-
Hindgut Isolation: Isolate the hindgut, from the junction with the midgut to the rectum. Take care not to stretch or damage the muscle tissue.
-
Preparation Mounting: Tie one end of the isolated hindgut to a fixed hook at the bottom of an organ bath containing physiological saline. Attach the other end to an isotonic force transducer using a fine thread.
-
Equilibration: Allow the preparation to equilibrate for at least 30 minutes, during which time it should exhibit regular, spontaneous contractions. Continuously perfuse the organ bath with fresh saline.
-
Peptide Application: Introduce the test peptides into the organ bath at increasing concentrations, starting with the lowest dose. Allow the preparation to stabilize and record the response for a set period (e.g., 5-10 minutes) at each concentration.
-
Washout: Between each peptide application, thoroughly wash the preparation with fresh saline until the contraction pattern returns to the baseline level.
-
Data Analysis: Measure the frequency and amplitude of contractions from the recordings. Plot the percentage change in frequency or amplitude against the peptide concentration to generate dose-response curves and calculate EC50 or IC50 values.
Calcium Imaging of Muscle Cells
This technique allows for the visualization of intracellular calcium dynamics in response to neuropeptide stimulation, providing insights into the signaling mechanisms.
Objective: To monitor changes in intracellular calcium levels in insect visceral muscle cells upon application of myotropic peptides.
Materials:
-
Isolated insect hindgut preparation
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Physiological saline
-
Fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) and appropriate filter sets
-
Image analysis software
Procedure:
-
Preparation and Loading: Prepare the isolated hindgut as described in the motility assay. Incubate the tissue in physiological saline containing the calcium indicator dye and Pluronic F-127 for a specific duration (e.g., 30-60 minutes) at room temperature to allow for dye loading into the muscle cells.
-
Washing: After loading, wash the preparation thoroughly with fresh saline to remove excess extracellular dye.
-
Imaging Setup: Mount the preparation on the stage of the fluorescence microscope.
-
Baseline Recording: Record baseline fluorescence for a period before peptide application to establish a stable signal.
-
Peptide Stimulation: Perfuse the preparation with saline containing the test peptide at a known concentration.
-
Image Acquisition: Continuously record fluorescent images to capture the changes in intracellular calcium concentration over time.
-
Data Analysis: Use image analysis software to select regions of interest (individual muscle cells or cell clusters) and quantify the changes in fluorescence intensity. Express the change in calcium levels as a ratio of fluorescence intensities (for ratiometric dyes like Fura-2) or as a relative change in fluorescence (ΔF/F0 for single-wavelength dyes like Fluo-4).
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound Signaling Pathway.
Caption: Hindgut Motility Assay Workflow.
Conclusion
The investigation into the functional redundancy between this compound and other myotropic peptides reveals a sophisticated system of regulation. While some peptides, like LPK and proctolin, exhibit stimulatory effects on hindgut muscle, others, such as allatostatins and myosuppressins, act as inhibitors. The varying potencies, as indicated by their EC50 and IC50 values, suggest that these peptides, while sometimes having overlapping functions, are not simply redundant. Instead, they likely act in a concerted manner, under different physiological contexts, to finely tune visceral muscle activity. The distinct signaling pathways and receptor specificities further underscore the complexity of this regulatory network. A deeper understanding of these interactions holds significant potential for the development of targeted and effective insect control agents.
References
Comparative Analysis of Leucopyrokinin and its Analogs: A Cross-Species Perspective on Biological Activity
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-species activity of Leucopyrokinin (LPK) and its analogs, providing objective comparisons of performance with supporting experimental data.
This compound (LPK) is a member of the pyrokinin/pheromone biosynthesis activating neuropeptide (PBAN) family of insect neuropeptides. These peptides are characterized by a conserved C-terminal amino acid sequence, FXPRL-amide, which is crucial for their biological function. LPK and its analogs are pleiotropic, meaning they are involved in regulating a wide array of physiological processes in insects, including muscle contraction, pheromone biosynthesis, diapause, and cuticle melanization.[1] The diverse functions and the potential for species-selectivity have made LPK and its analogs attractive targets for the development of novel insect pest management agents.
This guide provides a comparative overview of the cross-species activity of LPK and its synthetic analogs, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in their study.
Quantitative Comparison of Biological Activity
The biological activity of this compound and its analogs varies significantly across different insect species and bioassays. The following tables summarize the available quantitative data, primarily focusing on myotropic (muscle-contracting) and pheromonotropic (pheromone biosynthesis-activating) activities. The data is presented as EC50 values (the concentration of a peptide that gives half-maximal response) or as relative activity compared to a standard peptide.
Myotropic Activity on Hindgut Preparations
The cockroach hindgut myotropic assay is a classic method for evaluating the muscle-stimulating activity of LPK and its analogs.
| Peptide/Analog | Insect Species | Bioassay | EC50 (M) or Relative Activity | Reference |
| This compound (LPK) | Leucophaea maderae (Cockroach) | Hindgut Contraction | 100 (Relative Potency) | [2] |
| Lom-PK | Leucophaea maderae (Cockroach) | Hindgut Contraction | ~10 | [2] |
| Lom-MT-I | Leucophaea maderae (Cockroach) | Hindgut Contraction | ~10 | [2] |
| Lom-MT-II | Leucophaea maderae (Cockroach) | Hindgut Contraction | ~10 | [2] |
| Hez-PBAN | Leucophaea maderae (Cockroach) | Hindgut Contraction | ~10 | |
| PBAN (28-33)-NH2 | Leucophaea maderae (Cockroach) | Hindgut Contraction | ~100 | |
| [2-8]LPK | Leucophaea maderae (Cockroach) | Hindgut Contraction | 144% of LPK activity | |
| [4-8]LPK | Leucophaea maderae (Cockroach) | Hindgut Contraction | 30% of LPK activity |
Pheromonotropic Activity in Moths
The pheromonotropic activity of LPK and its analogs is typically assessed by measuring the amount of sex pheromone produced by female moths after peptide injection.
| Peptide/Analog | Insect Species | Bioassay | EC50 (M) or Relative Activity | Reference |
| Hez-PBAN | Helicoverpa zea (Corn earworm moth) | Pheromone Biosynthesis | 25 nM | |
| Hez-PBAN | Bombyx mori (Silkworm moth) | Pheromone Biosynthesis | - | |
| LPK | Bombyx mori (Silkworm moth) | Pheromone Biosynthesis | 3 x 10^4 (Relative Potency) | |
| Lom-PK | Bombyx mori (Silkworm moth) | Pheromone Biosynthesis | 3 x 10^4 (Relative Potency) | |
| Lom-MT-I | Bombyx mori (Silkworm moth) | Pheromone Biosynthesis | 3 x 10^4 (Relative Potency) | |
| Lom-MT-II | Bombyx mori (Silkworm moth) | Pheromone Biosynthesis | 3 x 10^5 (Relative Potency) | |
| Hez-PBAN | Bombyx mori (Silkworm moth) | Pheromone Biosynthesis | 3 x 10^5 (Relative Potency) | |
| PBAN (29-33)-NH2 | Bombyx mori (Silkworm moth) | Pheromone Biosynthesis | 1 x 10^2 (Relative Potency) | |
| Lom-MT-II | Helicoverpa zea (Corn earworm moth) | Pheromone Biosynthesis | More potent than Hez-PBAN | |
| Locustapyrokinin-II | Helicoverpa zea (Corn earworm moth) | Pheromone Biosynthesis | More potent than Hez-PBAN | |
| PBAN | Spodoptera littoralis (Cotton leafworm) | Receptor Activation | 0.12 pM | |
| Diapause Hormone (DH) | Spodoptera littoralis (Cotton leafworm) | Receptor Activation | 0.013 pM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the two key bioassays used to assess the activity of this compound and its analogs.
Cockroach Hindgut Myotropic Assay
This in vitro assay measures the ability of a peptide to induce contractions in the isolated hindgut of the Madeira cockroach, Leucophaea maderae.
Materials:
-
Adult male Madeira cockroaches (Leucophaea maderae)
-
Insect saline solution (e.g., Hoyle's saline)
-
Dissection tools (forceps, scissors, dissecting pins)
-
Sylgard-lined petri dish
-
Isotonic myograph transducer and recording system
-
Micropipettes
-
Test peptides and control solutions
Procedure:
-
Anesthetize an adult male cockroach by chilling on ice.
-
Dissect out the entire digestive tract in a petri dish filled with cold insect saline.
-
Carefully remove the hindgut (proctodeum) and transfer it to a fresh dish of saline.
-
Clean the hindgut by removing any adhering fat body and Malpighian tubules.
-
Tie one end of the hindgut to a fixed hook in an organ bath chamber and the other end to an isotonic myograph transducer.
-
Perfuse the organ bath with insect saline at a constant rate and maintain the temperature at approximately 27°C.
-
Allow the hindgut preparation to equilibrate for at least 30 minutes, or until a stable baseline of spontaneous contractions is observed.
-
Prepare serial dilutions of the test peptides in insect saline.
-
Add the peptide solutions to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.
-
Record the changes in hindgut contraction amplitude and frequency for each peptide concentration.
-
After each application, wash the preparation thoroughly with fresh saline until the baseline activity is restored.
-
Analyze the data to determine the EC50 value for each peptide.
Moth Pheromonotropic Bioassay
This in vivo assay quantifies the amount of sex pheromone produced by female moths in response to the injection of a test peptide. The following protocol is a general guideline and may need to be adapted for specific moth species.
Materials:
-
Virgin female moths (e.g., Helicoverpa zea or Bombyx mori) at the appropriate age and photoperiod phase for pheromone production.
-
Micro-injection system (e.g., a nanoliter injector)
-
Test peptides dissolved in an appropriate solvent (e.g., insect saline or a mild organic solvent).
-
Solvent for pheromone extraction (e.g., hexane).
-
Gas chromatograph-mass spectrometer (GC-MS) for pheromone analysis.
-
Internal standard for quantification.
Procedure:
-
Select virgin female moths at the peak of their pheromone production cycle (typically during the scotophase).
-
Anesthetize the moths by chilling them on ice.
-
Inject a precise volume (e.g., 1-10 µL) of the test peptide solution into the hemocoel of each moth, typically in the abdomen. A control group should be injected with the solvent alone.
-
Place the injected moths in individual containers and keep them under the appropriate environmental conditions (temperature, humidity, and photoperiod) for a specific duration (e.g., 2-4 hours) to allow for pheromone biosynthesis.
-
After the incubation period, sacrifice the moths by freezing.
-
Excise the pheromone glands from the abdominal tip.
-
Extract the pheromones from the glands by immersing them in a known volume of hexane containing an internal standard for a set period.
-
Analyze the hexane extracts by GC-MS to identify and quantify the pheromone components.
-
Calculate the amount of pheromone produced per female for each treatment group and determine the dose-response relationship for each peptide.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental processes, the following diagrams have been generated using the DOT language.
This compound Signaling Pathway
Caption: this compound (LPK) signaling pathway.
Experimental Workflow for Cross-Species Activity Assessment
Caption: Experimental workflow for assessing cross-species activity.
Conclusion
The study of this compound and its analogs reveals a complex landscape of cross-species activity. While the C-terminal FXPRL-amide core is essential for biological function, substitutions in both the N-terminal and C-terminal regions can significantly modulate potency and species-selectivity. The data presented in this guide highlights that some analogs exhibit enhanced activity compared to the native LPK, demonstrating the potential for designing highly potent and selective molecules.
The differential activity of these peptides across various insect orders underscores the diversity of their receptors and signaling pathways. A thorough understanding of these differences, facilitated by standardized bioassays and detailed structure-activity relationship studies, is paramount for the rational design of species-specific insect control agents. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this field, enabling further exploration and exploitation of the this compound signaling system for agricultural and public health applications.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
